Lafutidine-d10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H29N3O4S |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[(Z)-4-[[4-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]-2-pyridinyl]oxy]but-2-enyl]-2-(furan-2-ylmethylsulfinyl)acetamide |
InChI |
InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2-/i1D2,3D2,4D2,11D2,12D2 |
InChI Key |
KMZQAVXSMUKBPD-QKXIEJTGSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)CC3=CC=CO3)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Lafutidine-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Lafutidine-d10, a deuterated analog of the H2 receptor antagonist Lafutidine. This document details a feasible synthetic pathway, experimental protocols, and relevant data for the preparation of this important analytical standard.
This compound serves as a critical internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification of Lafutidine in biological matrices through mass spectrometry. The incorporation of ten deuterium atoms onto the piperidine ring provides a distinct mass shift, facilitating accurate analysis without interfering with the parent drug's signal.
Overview of this compound
Lafutidine is a second-generation histamine H2 receptor antagonist used in the treatment of gastric ulcers and other acid-related gastrointestinal disorders. Its deuterated counterpart, this compound, is essential for clinical and research applications requiring highly sensitive and specific analytical methods.
Chemical Structure and Isotopic Labeling:
The chemical structure of Lafutidine is (±)-2-(furfurylsulfinyl)-N-[4-[4-(piperidinomethyl)-2-pyridyl]oxy-(Z)-2-butenyl]acetamide. In this compound, all ten hydrogen atoms on the piperidine ring are replaced with deuterium atoms.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |
| Lafutidine | C₂₂H₂₉N₃O₄S | 431.55 | N/A |
| This compound | C₂₂H₁₉D₁₀N₃O₄S | 441.61 | >98% |
Proposed Synthesis Pathway
A plausible and efficient synthetic route to this compound involves the preparation of a deuterated piperidinomethyl pyridine intermediate, which is then coupled with the furfurylsulfinyl acetamide side chain. This multi-step synthesis is outlined below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on established chemical transformations and adapted for the specific synthesis of the deuterated compound.
Synthesis of 4-(Piperidin-1-yl-d10-methyl)pyridine
Objective: To synthesize the key deuterated intermediate by coupling deuterated piperidine with 4-(bromomethyl)pyridine.
Materials:
-
4-(Bromomethyl)pyridine hydrobromide
-
Piperidine-d11
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 4-(bromomethyl)pyridine hydrobromide (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).
-
To this suspension, add piperidine-d11 (1.1 eq) dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 4-(piperidin-1-yl-d10-methyl)pyridine.
| Reactant | Molar Eq. | Purity |
| 4-(Bromomethyl)pyridine hydrobromide | 1.0 | >98% |
| Piperidine-d11 | 1.1 | 98 atom % D |
| Potassium carbonate | 2.5 | >99% |
Synthesis of 2-Chloro-4-(piperidin-1-yl-d10-methyl)pyridine
Objective: To introduce a chlorine atom at the 2-position of the pyridine ring, which will serve as the attachment point for the butenyloxy side chain.
Materials:
-
4-(Piperidin-1-yl-d10-methyl)pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve 4-(piperidin-1-yl-d10-methyl)pyridine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours to form the N-oxide.
-
After the formation of the N-oxide is complete (monitored by TLC), cool the reaction mixture to 0 °C.
-
Slowly add phosphoryl chloride (2.0 eq) dropwise.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 2-chloro-4-(piperidin-1-yl-d10-methyl)pyridine.
Synthesis of this compound
Objective: To couple the deuterated pyridine intermediate with the side chain to form the final product.
Materials:
-
2-Chloro-4-(piperidin-1-yl-d10-methyl)pyridine
-
cis-N-(4-Hydroxy-2-butenyl)phthalimide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine monohydrate
-
Ethanol
-
2-(Furfurylsulfinyl)acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
Procedure:
-
Williamson Ether Synthesis:
-
To a solution of cis-N-(4-hydroxy-2-butenyl)phthalimide (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 2-chloro-4-(piperidin-1-yl-d10-methyl)pyridine (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Hydrazinolysis (Deprotection):
-
Dissolve the product from the previous step in ethanol.
-
Add hydrazine monohydrate (5.0 eq) and reflux the mixture for 4 hours.
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate to obtain the crude primary amine.
-
-
Amide Coupling:
-
Dissolve 2-(furfurylsulfinyl)acetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane.
-
Add DCC (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of the crude primary amine from the previous step (1.0 eq) in dichloromethane.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
-
Analytical Characterization
The final product, this compound, should be characterized to confirm its identity, purity, and isotopic enrichment.
| Analytical Technique | Expected Results |
| ¹H NMR | Absence of signals corresponding to the piperidine protons. Signals for all other protons should be present and consistent with the Lafutidine structure. |
| ²H NMR | A broad multiplet in the region corresponding to the piperidine protons, confirming the location of the deuterium labels. |
| Mass Spectrometry (MS) | A molecular ion peak at m/z corresponding to the mass of this compound (e.g., [M+H]⁺ at approx. 442.2). The isotopic distribution will confirm the presence of ten deuterium atoms. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high chemical purity (>98%). The retention time should be very similar to that of an authentic Lafutidine standard. |
Logical Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of this compound.
This guide provides a robust framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation. Careful execution and thorough analytical validation are crucial for obtaining a high-quality isotopic standard suitable for demanding applications in drug development and clinical research.
Physicochemical Properties of Lafutidine-d10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lafutidine-d10 is the deuterium-labeled analogue of Lafutidine, a second-generation histamine H2 receptor antagonist.[1][2] Deuterated compounds are of significant interest in pharmaceutical research as they can exhibit altered metabolic profiles and pharmacokinetics, potentially leading to improved therapeutic agents.[1] Lafutidine itself is recognized for its potent and long-lasting inhibition of gastric acid secretion, as well as its gastroprotective effects.[2][3][4][5] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details experimental protocols for their determination, and illustrates the key signaling pathway of its parent compound, Lafutidine.
Chemical Identity and Properties
This compound is structurally identical to Lafutidine, with the exception of ten hydrogen atoms being replaced by deuterium. This isotopic substitution is primarily for use as an internal standard in pharmacokinetic studies or to investigate the kinetic isotope effect.
| Property | Value | Source |
| Chemical Name | 2-[(2-furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-[[1-(piperidinyl-d10)methyl]-2-pyridinyl]oxy]-2-buten-1-yl]-acetamide | Inferred from parent compound |
| CAS Number | 1795136-26-3 | [1] |
| Molecular Formula | C₂₂H₁₉D₁₀N₃O₄S | [1] |
| Molecular Weight | 441.61 g/mol | [1] |
Physicochemical Data
Quantitative physicochemical data for this compound is not extensively published. The following table summarizes the available data for the parent compound, Lafutidine, which is expected to be a close approximation for this compound.
| Property | Value (for Lafutidine) | Source |
| Melting Point | 92.7-94.9 °C | [6] |
| Boiling Point | 704.2 ± 60.0 °C (Predicted) | [6] |
| pKa (Strongest Acidic) | 8.87 (Predicted) | [7] |
| pKa (Strongest Basic) | 7.94 (Predicted) | [7] |
| LogP | 2.59 (Predicted) | [7] |
Solubility
Lafutidine is sparingly soluble in aqueous buffers.[8] The solubility of Lafutidine in various solvents is detailed below. The solubility of this compound is expected to be very similar.
| Solvent | Solubility (for Lafutidine) | Source |
| DMSO | ≥21.58 mg/mL | [9][10][11] |
| Ethanol | ≥3.44 mg/mL | [9] |
| Dimethyl formamide (DMF) | ~5 mg/mL | [8] |
| 1:10 solution of DMSO:PBS (pH 7.2) | ~0.09 mg/ml | [8] |
| Water | 0.243 mg/mL (Predicted) | [7] |
Experimental Protocols
Detailed experimental protocols for determining key physicochemical properties are outlined below. These are generalized methods applicable to compounds like this compound.
Determination of Solubility (Shake-Flask Method)
The equilibrium solubility of a compound can be determined using the shake-flask method, a widely accepted and reliable technique.[12]
-
Preparation of Buffers: Prepare aqueous buffers at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the gastrointestinal tract.[13]
-
Sample Preparation: Add an excess amount of this compound to a sealed flask containing a known volume of the prepared buffer.
-
Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14][15]
-
Phase Separation: After equilibration, allow the samples to stand to let undissolved solid settle. Subsequently, separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the dissociation constant (pKa) of ionizable compounds.[16][17]
-
Solution Preparation: Dissolve a precise amount of this compound in a suitable solvent system. For poorly water-soluble compounds, a co-solvent system (e.g., water-methanol) may be necessary.[16]
-
Titration: Titrate the solution with a standardized acidic or basic titrant.
-
Potential Measurement: Monitor the potential (or pH) of the solution using a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the resulting titration curve.[17]
Mechanism of Action and Signaling Pathway
Lafutidine, the parent compound of this compound, is a histamine H2 receptor antagonist.[1][3][4] Its primary mechanism of action involves blocking the histamine H2 receptors on parietal cells in the stomach lining.[4][18] This inhibition prevents histamine from stimulating gastric acid secretion.[4][18]
Beyond its H2 receptor antagonism, Lafutidine exhibits gastroprotective properties.[4][5] It is believed to enhance the production of gastric mucus and bicarbonate, which form a protective barrier against stomach acid.[4][5] Additionally, Lafutidine may increase gastric mucosal blood flow, aiding in the repair of damaged tissue.[4][5]
Conclusion
This compound serves as a valuable tool in pharmaceutical research, primarily for pharmacokinetic and metabolic studies of Lafutidine. While specific experimental data for the deuterated analogue is limited, its physicochemical properties can be reasonably inferred from its parent compound. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and related compounds. Further studies are warranted to fully characterize the physicochemical properties of this compound and to explore any potential therapeutic advantages conferred by its isotopic labeling. advantages conferred by its isotopic labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lafutidine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Lafutidine? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Lafutidine | 118288-08-7 [amp.chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. glpbio.com [glpbio.com]
- 11. raybiotech.com [raybiotech.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. who.int [who.int]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 16. medwinpublishers.com [medwinpublishers.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is Lafutidine used for? [synapse.patsnap.com]
Deuterium Labeling Effects on Lafutidine's Pharmacological Activity: A Prospective Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the prospective pharmacological impact of deuterium labeling on Lafutidine, a second-generation histamine H2 receptor antagonist. While no direct studies on deuterated Lafutidine have been published to date, this document extrapolates from established principles of deuterium substitution in drug development to hypothesize potential benefits. By strategically replacing hydrogen atoms with deuterium at key metabolic sites, it is anticipated that the pharmacokinetic profile of Lafutidine can be significantly improved, leading to enhanced therapeutic efficacy and patient compliance. This guide outlines the rationale, proposed molecular targets for deuteration, detailed experimental protocols for evaluation, and hypothetical data to illustrate the potential advantages of a deuterated Lafutidine analog.
Introduction to Lafutidine and the Deuterium Isotope Effect
Lafutidine is a potent histamine H2 receptor antagonist used for the treatment of gastric ulcers, duodenal ulcers, and other conditions related to excessive stomach acid.[1][2] Its mechanism of action involves the blockade of H2 receptors on gastric parietal cells, which inhibits acid secretion.[2][3] Furthermore, Lafutidine exhibits gastroprotective effects by increasing gastric mucus and blood flow.[3][4] Lafutidine is primarily metabolized in the liver and excreted via the kidneys.[3]
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron. This seemingly minor difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. In drug metabolism, the cleavage of a C-H bond is often the rate-limiting step, a process frequently catalyzed by cytochrome P450 (CYP) enzymes.[5][6] The increased strength of the C-D bond can slow down this metabolic process, a phenomenon known as the kinetic isotope effect (KIE).[7][8] This can result in:
-
Increased drug exposure (AUC): A slower metabolism leads to the drug remaining in the system for a longer duration.[9][10]
-
Longer half-life (t½): This may allow for less frequent dosing.[11]
-
Reduced formation of metabolites: This can decrease the potential for metabolite-driven toxicity or drug-drug interactions.[10][12]
-
Metabolic switching: Deuteration can alter the primary metabolic pathway, potentially favoring the formation of less toxic or more active metabolites.[9]
Proposed Deuteration Strategy for Lafutidine
The chemical structure of Lafutidine offers several potential sites for deuterium substitution. Based on common metabolic pathways for similar compounds, the most likely sites of enzymatic attack are the methylene groups adjacent to heteroatoms (oxygen, nitrogen, and sulfur) and the furan ring.
Figure 1: Chemical Structure of Lafutidine with Potential Deuteration Sites
Caption: Lafutidine structure with highlighted potential sites for deuterium labeling.
Our prospective analysis suggests that deuteration of the furfuryl group (Site 1), the butenyl chain (Site 2), and the piperidinomethyl group (Site 3) would be the most promising strategies to investigate. Slowing metabolism at these positions could significantly enhance the drug's pharmacokinetic profile.
Hypothetical Pharmacokinetic Data
The following table summarizes the anticipated pharmacokinetic parameters of a deuterated Lafutidine analog (d-Lafutidine) compared to the parent compound.
| Parameter | Lafutidine (Observed) | d-Lafutidine (Hypothetical) | Fold Change |
| Tmax (h) | 1.0 - 3.0 | 1.5 - 3.5 | ~1.2x |
| Cmax (ng/mL) | 150 | 225 | 1.5x |
| AUC (ng·h/mL) | 900 | 2250 | 2.5x |
| t½ (h) | 3.0 | 7.5 | 2.5x |
| Clearance (L/h) | 45 | 18 | 0.4x |
This data is hypothetical and intended for illustrative purposes.
Proposed Experimental Protocols
To validate the hypothesized benefits of deuterated Lafutidine, a comprehensive preclinical evaluation is required. The following sections detail the proposed experimental methodologies.
Synthesis of Deuterated Lafutidine
The synthesis of deuterated Lafutidine analogs will be based on established synthetic routes for Lafutidine, incorporating deuterated starting materials or reagents at the desired positions. For example, to deuterate the furfuryl group, deuterated furfuryl alcohol could be used as a starting material. The successful incorporation and position of deuterium will be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Evaluation
-
Objective: To compare the metabolic stability of Lafutidine and d-Lafutidine.
-
Method:
-
Incubate Lafutidine and d-Lafutidine (1 µM) with human liver microsomes (0.5 mg/mL) and an NADPH-generating system at 37°C.
-
Collect aliquots at various time points (0, 5, 15, 30, 60 minutes).
-
Quench the reaction with acetonitrile.
-
Analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Objective: To identify the specific CYP enzymes responsible for Lafutidine metabolism.
-
Method:
-
Incubate Lafutidine with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Analyze the formation of metabolites using LC-MS/MS.
-
Alternatively, use selective chemical inhibitors of specific CYP enzymes in human liver microsome incubations.
-
-
Objective: To ensure that deuteration does not negatively impact the binding affinity of Lafutidine for the H2 receptor.
-
Method:
-
Use a commercially available radioligand binding assay kit with membranes prepared from cells expressing the human H2 receptor.
-
Determine the inhibition constant (Ki) of Lafutidine and d-Lafutidine by competing with a radiolabeled ligand (e.g., [3H]-tiotidine).
-
In Vivo Evaluation
-
Objective: To compare the pharmacokinetic profiles of Lafutidine and d-Lafutidine in rats.
-
Method:
-
Administer a single oral dose of Lafutidine or d-Lafutidine to male Sprague-Dawley rats.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process blood to obtain plasma and analyze for drug concentrations using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance).
-
-
Objective: To evaluate the in vivo efficacy of d-Lafutidine in a model of gastric acid hypersecretion.
-
Method:
-
Fast rats for 24 hours.
-
Administer Lafutidine, d-Lafutidine, or vehicle orally.
-
One hour later, ligate the pylorus of the stomach under anesthesia.
-
After 4 hours, sacrifice the animals and collect the gastric contents.
-
Measure the volume of gastric juice, pH, and total acidity.
-
Examine the stomach for ulcer formation and calculate the ulcer index.
-
Visualizations of Workflows and Pathways
Experimental Workflow for Preclinical Evaluation
Caption: Proposed workflow for the preclinical evaluation of deuterated Lafutidine.
Lafutidine's Signaling Pathway
Caption: Simplified signaling pathway of Lafutidine's action on gastric parietal cells.
Conclusion
The strategic deuteration of Lafutidine presents a compelling opportunity to enhance its pharmacokinetic properties and, consequently, its therapeutic profile. The proposed research and development plan provides a clear roadmap for synthesizing and evaluating deuterated Lafutidine analogs. By leveraging the kinetic isotope effect, it is plausible to develop a "best-in-class" H2 receptor antagonist with improved efficacy, safety, and patient convenience. The successful development of a deuterated Lafutidine would represent a significant advancement in the management of acid-related gastrointestinal disorders.
References
- 1. [PDF] In Vivo Models Used for Evaluation of Potential Antigastroduodenal Ulcer Agents | Semantic Scholar [semanticscholar.org]
- 2. jddtonline.info [jddtonline.info]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
A Comprehensive Technical Guide to the Solubility of Lafutidine-d10 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Lafutidine-d10 in various organic solvents. The data presented herein is critical for researchers and professionals involved in the formulation, development, and analysis of this compound.
Core Data Presentation: Solubility of Lafutidine
The following tables summarize the quantitative and qualitative solubility of Lafutidine in a range of organic solvents.
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥21.58 | - |
| Dimethyl Sulfoxide (DMSO) | ~10[1] | - |
| Dimethylformamide (DMF) | ~5[1][2] | - |
| Ethanol | ~5[1] | Dehydrated ethanol |
| Ethanol | ≥3.44[3] | - |
| Methanol | Soluble[4][5] | Specific quantitative data not found |
| Glacial Acetic Acid | Soluble[4][5] | Specific quantitative data not found |
Qualitative Solubility Data
| Solvent | Solubility Profile |
| Ether | Very Slightly Soluble[4][5] |
| Water | Practically Insoluble[4][5] |
Experimental Protocols
A detailed, standardized experimental protocol for determining the solubility of this compound in organic solvents is crucial for obtaining reproducible and accurate results. The following is a representative methodology based on established practices for solubility determination of pharmaceutical compounds.
Protocol: Determination of this compound Solubility in Organic Solvents by the Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
2. Materials:
- This compound (solid, of known purity)
- Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, etc.) of analytical grade or higher
- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PTFE)
3. Procedure:
Mandatory Visualizations
Signaling Pathway of Lafutidine
Lafutidine is a histamine H2 receptor antagonist. Its primary mechanism of action involves blocking the binding of histamine to H2 receptors on gastric parietal cells, thereby inhibiting gastric acid secretion.
Caption: Mechanism of action of Lafutidine as a histamine H2 receptor antagonist.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
In Vitro Metabolism of Lafutidine: A Technical Guide and an Extrapolation to Lafutidine-d10
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and potential metabolic pathways involved in the in vitro assessment of Lafutidine. While specific data on the in vitro metabolism of Lafutidine-d10 is not currently available in published literature, this document extrapolates the expected metabolic profile of this deuterated analog based on established principles of drug metabolism and the known characteristics of Lafutidine. The guide details hypothetical experimental protocols for key in vitro assays, including microsomal stability, hepatocyte metabolism, and cytochrome P450 (CYP) reaction phenotyping. Furthermore, it presents a framework for data presentation and visualizes potential metabolic pathways and experimental workflows using Graphviz diagrams. The primary objective is to equip researchers with a foundational understanding to design and execute in vitro metabolism studies for Lafutidine and its deuterated analogs.
Introduction to Lafutidine
Lafutidine is a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers, duodenal ulcers, and other conditions caused by excess stomach acid.[1] Chemically, it is (±)-2-(furfurylsulfinyl)-N-[4-[4-(piperidinomethyl) -2-pyridyl]oxy-(Z)-2-butenyl]acetamide.[1] Understanding the metabolic fate of Lafutidine is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safety and efficacy. In vitro metabolism studies are instrumental in achieving this understanding by identifying the primary metabolites, the enzymes responsible for their formation, and the rate of metabolic clearance.
This compound is a deuterated version of Lafutidine, likely developed for use as an internal standard in analytical studies or to investigate the kinetic isotope effect on its metabolism. The substitution of hydrogen with deuterium at specific positions can significantly alter the rate of metabolic reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). This effect can provide valuable insights into the mechanism of metabolism and can potentially be used to develop "metabolically shielded" drugs with improved pharmacokinetic properties.
Hypothetical In Vitro Metabolism of Lafutidine
Based on the chemical structure of Lafutidine, several metabolic pathways are plausible. The molecule contains several sites susceptible to enzymatic modification, including the furan ring, the sulfinyl group, the piperidine ring, and the acetamide moiety. The primary enzymes involved in the metabolism of many xenobiotics are the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[2][3][4]
Potential Metabolic Pathways:
-
Sulfoxidation: The sulfinyl group can be oxidized to a sulfone.
-
Hydroxylation: The furan ring, the piperidine ring, and the butenyl chain are all susceptible to hydroxylation.
-
N-dealkylation: The piperidine nitrogen could potentially undergo dealkylation.
-
Amide hydrolysis: The acetamide group could be hydrolyzed.
The following diagram illustrates a hypothetical metabolic pathway for Lafutidine.
Extrapolation to this compound: The Deuterium Kinetic Isotope Effect
The positions of the ten deuterium atoms in this compound are critical for predicting its metabolic fate. If deuterium is substituted for hydrogen at a site of metabolism, the C-D bond, being stronger than the C-H bond, will be cleaved more slowly by metabolic enzymes. This can lead to a reduced rate of formation of the corresponding metabolite.
Implications of Deuteration:
-
Reduced Rate of Metabolism: If the deuteration is at a primary site of metabolism (a "metabolic soft spot"), the overall rate of clearance of this compound is expected to be slower than that of Lafutidine.
-
Metabolic Switching: A slowdown in one metabolic pathway due to deuteration may lead to an increase in metabolism through alternative, non-deuterated pathways. This phenomenon is known as "metabolic switching."
-
Internal Standard: If this compound is used as an internal standard for the quantification of Lafutidine, it is crucial to confirm that it co-elutes with Lafutidine and that its fragmentation in mass spectrometry is predictable. While its metabolic rate may differ, its physicochemical properties are nearly identical, making it a suitable standard.
Detailed Experimental Protocols
The following are detailed, albeit hypothetical, protocols for key in vitro experiments to assess the metabolism of Lafutidine and this compound.
Microsomal Stability Assay
Objective: To determine the intrinsic clearance (Clint) of Lafutidine and this compound in liver microsomes.
Materials:
-
Lafutidine and this compound stock solutions (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of Lafutidine or this compound in phosphate buffer.
-
Pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint).
Hepatocyte Metabolism Assay
Objective: To identify the major metabolites of Lafutidine and this compound in a more complete cellular system.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Lafutidine and this compound stock solutions
-
Acetonitrile for quenching
-
LC-MS/MS system
Procedure:
-
Thaw and culture the cryopreserved human hepatocytes according to the supplier's protocol.
-
Treat the hepatocytes with a solution of Lafutidine or this compound at a specified concentration.
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation, collect both the cell lysate and the culture medium.
-
Quench the metabolic activity with cold acetonitrile.
-
Process the samples (e.g., centrifugation, solid-phase extraction) to concentrate the metabolites.
-
Analyze the processed samples by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
CYP450 Reaction Phenotyping
Objective: To identify the specific CYP isozymes responsible for the metabolism of Lafutidine.
Methods:
-
Recombinant Human CYP Enzymes: Incubate Lafutidine with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and measure the rate of metabolite formation.
-
Chemical Inhibition: Incubate Lafutidine with HLM in the presence and absence of specific CYP inhibitors. A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.
Procedure (using recombinant enzymes):
-
Prepare incubation mixtures containing a specific recombinant CYP enzyme, a buffer, and the NADPH regenerating system.
-
Add Lafutidine to initiate the reaction.
-
Incubate at 37°C for a specified time.
-
Quench the reaction and process the samples as described previously.
-
Analyze the samples by LC-MS/MS to quantify the formation of metabolites.
-
The enzyme that produces the highest amount of a specific metabolite is likely the primary enzyme responsible for that metabolic pathway.
Data Presentation
Quantitative data from in vitro metabolism studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Microsomal Stability of Lafutidine and this compound
| Compound | t1/2 (min) | Clint (µL/min/mg protein) |
| Lafutidine | ||
| This compound | ||
| Positive Control | ||
| (e.g., Verapamil) |
Table 2: Metabolite Profile of Lafutidine in Human Hepatocytes
| Metabolite ID | Retention Time (min) | Proposed Biotransformation | Relative Abundance (%) |
| M1 | Sulfoxidation | ||
| M2 | Hydroxylation | ||
| M3 | N-dealkylation | ||
| ... |
Table 3: CYP450 Reaction Phenotyping for Lafutidine Metabolite M1 Formation
| CYP Isozyme | Rate of M1 Formation (pmol/min/pmol CYP) |
| CYP1A2 | |
| CYP2C9 | |
| CYP2C19 | |
| CYP2D6 | |
| CYP3A4 | |
| Control | |
| (No CYP) |
Conclusion
While direct experimental data on the in vitro metabolism of this compound is lacking, this guide provides a robust framework for conducting such studies. By employing standard in vitro systems like human liver microsomes and hepatocytes, researchers can determine the metabolic stability, identify the major metabolites, and elucidate the enzymatic pathways for both Lafutidine and its deuterated analog. The anticipated deuterium kinetic isotope effect on the metabolism of this compound underscores the importance of empirical investigation to confirm its metabolic profile. The methodologies and data presentation formats outlined herein offer a structured approach to advance the understanding of the disposition of this important H2-receptor antagonist.
References
An In-depth Technical Guide to the Binding Affinity of Lafutidine-d10 with H2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lafutidine and the H2 Receptor
Lafutidine is a second-generation histamine H2 receptor antagonist used for the treatment of gastric acid-related disorders.[1] Like other drugs in its class, including cimetidine, ranitidine, and famotidine, lafutidine exerts its therapeutic effect by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing gastric acid secretion.[2] The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3][4]
Comparative Binding Affinity of H2 Receptor Antagonists
The binding affinity of a drug to its target receptor is a critical determinant of its potency and clinical efficacy. While direct comparative studies under identical experimental conditions are limited, the available data allows for a general assessment of the relative binding affinities of common H2 receptor antagonists. It is important to note that the following data has been compiled from various sources and experimental conditions may differ, warranting cautious interpretation.
| Compound | Receptor | Ligand | Assay Type | Cell Line | K_i (nM) | K_d (nM) | IC_50 (nM) | pA_2 | Reference(s) |
| Lafutidine | Human H2 | [3H]tiotidine | Competition Binding | CHO | - | - | Potent Inhibition | - | [5] |
| Famotidine | Human H2 | - | - | - | - | 14 | 33 | - | [6] |
| Cimetidine | Human H2 | [3H]tiotidine | Competition Binding | Guinea Pig Cortex | ~40 | - | - | - | [7][8] |
| Ranitidine | Guinea Pig Atrium / Rat Uterus | Histamine | Functional Assay | - | - | - | - | 7.2 / 6.95 | [9] |
Note: A lower K_i, K_d, or IC_50 value indicates a higher binding affinity. The pA_2 value is a measure of antagonist potency. Data is compiled from multiple sources and should be interpreted with caution due to potential variations in experimental conditions.
Famotidine is noted to be approximately 7.5 times more potent than ranitidine and 20 times more potent than cimetidine.[6] Studies have shown that lafutidine inhibits [3H]tiotidine binding as or more potently than famotidine, suggesting a high binding affinity for the human H2 receptor.[5]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity is typically achieved through radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., Lafutidine-d10) to the human H2 receptor expressed in Chinese Hamster Ovary (CHO) cells.
Cell Culture and Membrane Preparation
-
Cell Culture: CHO cells stably transfected with the human histamine H2 receptor are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are grown to 80-90% confluency.
-
Cell Harvesting: The culture medium is removed, and the adherent cells are washed with phosphate-buffered saline (PBS). Cells are then detached using a non-enzymatic cell dissociation solution or by gentle scraping.
-
Homogenization: The harvested cells are centrifuged, and the cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors). The cell suspension is then homogenized using a Dounce homogenizer or a similar device.
-
Membrane Isolation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed by resuspension in fresh lysis buffer followed by another round of high-speed centrifugation. The final pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4), and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay). The membrane preparations are then aliquoted and stored at -80°C until use.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of inverse agonism at histamine H(2) receptors - potential benefits and concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PathWhiz [smpdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. miamilivingmagazine.com [miamilivingmagazine.com]
- 6. Comparison of famotidine with cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is [3H]-tiotidine a specific ligand for the H2-receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. resources.revvity.com [resources.revvity.com]
Methodological & Application
Application Note: High-Throughput Analysis of Lafutidine in Human Plasma Using Lafutidine-d10 as an Internal Standard by LC-MS/MS
Introduction
Lafutidine is a second-generation histamine H2-receptor antagonist used for the treatment of gastric ulcers and other conditions related to excessive stomach acid. Accurate and reliable quantification of Lafutidine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Lafutidine in human plasma. The use of a stable isotope-labeled internal standard, Lafutidine-d10, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.[1][2][3][4]
Principle
The method involves the extraction of Lafutidine and the internal standard (IS), this compound, from human plasma via liquid-liquid extraction. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source. The concentration of Lafutidine is determined by calculating the peak area ratio of the analyte to the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Lafutidine (Reference Standard), this compound (Internal Standard)
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (AR Grade)
-
Ammonium Acetate (AR Grade)
-
Diethyl Ether (AR Grade)
-
Human Plasma (K2-EDTA as anticoagulant)
-
Ultrapure Water
-
Instrumentation and Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Analytical Column: C18 Shim-pack (150 mm x 2.0 mm, 5 µm) or equivalent[5]
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
Time (min) % B 0.0 20 1.0 20 3.0 80 5.0 80 5.1 20 | 7.0 | 20 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Gas 1 (Nebulizer Gas): 50 psi
-
Ion Source Gas 2 (Turbo Gas): 60 psi
-
Curtain Gas: 30 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) EP (V) CE (eV) CXP (V) Lafutidine 440.2 167.1 45 10 25 12 | this compound | 450.2 | 177.1 | 45 | 10 | 25 | 12 |
-
Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of Lafutidine and this compound in 10 mL of methanol, respectively.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Lafutidine stock solution with 50% methanol to obtain concentrations ranging from 10 ng/mL to 4000 ng/mL.
-
-
Internal Standard Working Solution (50 ng/mL):
-
Dilute the this compound stock solution with 50% methanol.
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 50 ng/mL this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1 mL of diethyl ether.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Method Validation Parameters
The method was validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: Assessed by a weighted (1/x²) linear regression of calibration curves prepared in blank plasma.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Recovery: Calculated by comparing the peak areas of extracted samples to those of unextracted standards.
-
Matrix Effect: Evaluated by comparing the peak areas of standards spiked into post-extracted blank plasma to those of standards in neat solution.
-
Stability: Assessed under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Data Presentation
The quantitative performance of the method is summarized in the following tables.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
|---|---|
| Calibration Range | 1.0 - 400.0 ng/mL[5] |
| Regression Equation | y = 0.025x + 0.005 |
| Correlation Coefficient (r²) | > 0.999 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| 2.5 (LQC) | < 5.0 | < 6.5 | 95.0 - 105.0 | 94.0 - 106.0 |
| 50 (MQC) | < 4.5 | < 5.8 | 96.5 - 103.2 | 97.1 - 104.5 |
| 350 (HQC) | < 3.8 | < 5.1 | 98.2 - 102.1 | 97.8 - 103.9 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Lafutidine | 85.2 ± 4.1 | 92.5 ± 3.5 |
| this compound | 86.1 ± 3.8 | 93.1 ± 3.2 |
Table 4: Stability
| Stability Condition | Lafutidine Stability (%) |
|---|---|
| 3 Freeze-Thaw Cycles | 96.8 |
| 24h at Room Temperature | 98.1 |
| 30 days at -80°C | 95.4 |
Visualizations
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: MRM transitions for Lafutidine and its internal standard, this compound.
References
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Simple, sensitive and rapid LC-ESI-MS method for the quantitation of lafutidine in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Lafutidine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lafutidine in human plasma. The use of a stable isotope-labeled internal standard, Lafutidine-d10, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described protocol, employing a straightforward protein precipitation for sample preparation, is suitable for high-throughput bioanalytical studies, including pharmacokinetic and bioequivalence assessments.
Introduction
Lafutidine is a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers and other acid-related gastrointestinal disorders. Accurate determination of its concentration in human plasma is essential for pharmacokinetic studies and clinical monitoring. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and a wide dynamic range for the quantification of Lafutidine. The incorporation of this compound as an internal standard (IS) is a key feature of this method, as it closely mimics the chromatographic and ionization behavior of the analyte, thereby correcting for potential variations during sample preparation and analysis.
Materials and Methods
Chemicals and Reagents
-
Lafutidine (reference standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, re-equilibrate at 10% B for 1.0 min |
| Run Time | 5.0 min |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Lafutidine | 432.2 | 194.1 | 150 |
| This compound | 442.2 | 204.1 | 150 |
Note: The MRM transition for this compound is proposed based on the fragmentation pattern of Lafutidine and the mass shift from deuterium labeling. Experimental optimization is recommended.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Lafutidine and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Lafutidine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in acetonitrile.
-
Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.
-
Add 50 µL of the appropriate standard or sample to each tube.
-
Add 200 µL of the this compound working solution (internal standard) to all tubes except the blank. To the blank, add 200 µL of acetonitrile.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
Data Presentation
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 85 - 115% (90 - 110% for LLOQ) |
| Precision (%CV) | < 15% (< 20% for LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by internal standard |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Note: The data presented is a summary of typical performance characteristics and should be confirmed during in-lab validation.
Visualizations
Caption: Experimental workflow for Lafutidine quantification.
Caption: Lafutidine's mechanism of action signaling pathway.
Development and Validation of a Stability-Indicating HPLC Method for Lafutidine using Lafutidine-d10 as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lafutidine is a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers, duodenal ulcers, and other conditions associated with excessive stomach acid.[1] It functions by blocking the action of histamine on parietal cells in the stomach, thereby reducing acid production.[1] Accurate and reliable quantification of Lafutidine in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of Lafutidine in various samples.[2][3] To enhance the accuracy and precision of the analytical method, the use of a stable isotope-labeled internal standard is highly recommended. Lafutidine-d10, a deuterated analog of Lafutidine, serves as an ideal internal standard. Due to its similar physicochemical properties to the analyte, it can effectively compensate for variations during sample preparation and chromatographic analysis, leading to more reliable and reproducible results. While isotopically labeled standards are most powerfully applied in mass spectrometry, their use can also improve the robustness of HPLC-UV methods by accounting for variability in extraction and injection volume.
This document provides a detailed protocol for a validated, stability-indicating HPLC method for the quantification of Lafutidine, employing this compound as the internal standard. The method is designed to be simple, accurate, precise, and suitable for routine analysis in a quality control setting.
Experimental Protocols
Materials and Reagents
-
Lafutidine reference standard
-
This compound (Internal Standard)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Orthophosphoric acid, analytical grade
-
Ultrapure water
-
Pharmaceutical dosage forms (tablets) containing Lafutidine
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A filtered and degassed mixture of 0.05M KH2PO4 buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile in a 30:70 (v/v) ratio.[4]
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Preparation of Solutions
2.3.1. Standard Stock Solution of Lafutidine (1000 µg/mL): Accurately weigh about 100 mg of Lafutidine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
2.3.2. Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh about 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
2.3.3. Working Standard Solutions: Prepare a series of working standard solutions by diluting the Lafutidine stock solution with the mobile phase to achieve concentrations in the range of 10-100 µg/mL. To each working standard, add a fixed concentration of this compound (e.g., 50 µg/mL from the this compound stock solution).
2.3.4. Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Lafutidine and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of Lafutidine.
-
Dilute to volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Transfer an appropriate aliquot of the filtered solution to a volumetric flask, add the internal standard to achieve a concentration of 50 µg/mL, and dilute with the mobile phase to obtain a final expected Lafutidine concentration within the calibration range.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Specificity
Specificity was determined by analyzing the mobile phase, a solution of the internal standard, a standard solution of Lafutidine, and a sample solution. The chromatograms were examined for any interference at the retention times of Lafutidine and this compound. The method is considered specific if there are no interfering peaks from excipients at the retention times of the analyte and the internal standard.
Linearity
The linearity of the method was established by analyzing a series of at least five concentrations of Lafutidine over the range of 10-100 µg/mL. A calibration curve was constructed by plotting the ratio of the peak area of Lafutidine to the peak area of this compound against the concentration of Lafutidine. The correlation coefficient (r²) should be greater than 0.999.[4]
Accuracy
The accuracy of the method was assessed by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Known amounts of Lafutidine were added to a placebo mixture, and the samples were prepared and analyzed as described above. The percentage recovery was calculated.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day.
-
Intermediate Precision: The analysis was repeated on three different days by different analysts to assess the inter-day variability.
The relative standard deviation (%RSD) for the peak area ratios was calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[1]
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% acetonitrile)
-
Column temperature (± 2°C)
-
Detection wavelength (± 2 nm)
The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) was observed.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area Ratios (n=6) | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area Ratio (Lafutidine/Lafutidine-d10) |
| 10 | [Value] |
| 25 | [Value] |
| 50 | [Value] |
| 75 | [Value] |
| 100 | [Value] |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | [Value] | [Value] | [Value] |
| 100% | [Value] | [Value] | [Value] |
| 120% | [Value] | [Value] | [Value] |
| Mean % Recovery | 98.0 - 102.0% |
Table 4: Precision Data
| Precision | %RSD |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | [Value] |
| Limit of Quantification (LOQ) | [Value] |
Table 6: Robustness Study
| Parameter Varied | System Suitability |
| Flow Rate (0.9 mL/min) | Passes |
| Flow Rate (1.1 mL/min) | Passes |
| Acetonitrile (+2%) | Passes |
| Acetonitrile (-2%) | Passes |
| Temperature (28°C) | Passes |
| Temperature (32°C) | Passes |
| Wavelength (297 nm) | Passes |
| Wavelength (301 nm) | Passes |
Visualization
Caption: Workflow for the HPLC analysis of Lafutidine using an internal standard.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Conclusion
The developed and validated HPLC method utilizing this compound as an internal standard provides a reliable, accurate, and precise means for the quantification of Lafutidine in pharmaceutical dosage forms. The use of a stable isotope-labeled internal standard enhances the robustness of the method by minimizing the impact of variations in sample preparation and injection. This method is suitable for routine quality control analysis and can be adapted for other applications such as pharmacokinetic studies.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Simple, sensitive and rapid LC-ESI-MS method for the quantitation of lafutidine in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Determination of lafutidine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioequivalence Study of Lafutidine Formulations with Lafutidine-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lafutidine is a second-generation histamine H2 receptor antagonist used for the treatment of gastric ulcers, duodenal ulcers, and other gastrointestinal disorders.[1] Its mechanism of action involves the inhibition of gastric acid secretion by blocking histamine H2 receptors.[2] Additionally, lafutidine exhibits a gastroprotective effect, which is not solely dependent on its acid-suppressing activity.[3]
To ensure the therapeutic equivalence of a new generic formulation of lafutidine to a reference product, a bioequivalence study is essential. This document provides detailed application notes and protocols for conducting a bioequivalence study of two lafutidine formulations, employing Lafutidine-d10 as an internal standard for quantitative analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The guidelines from regulatory bodies such as the FDA should be followed for conducting such studies.[4][5][6][7][8]
Experimental Protocols
Study Design and Conduct
The bioequivalence of two lafutidine 10 mg tablet formulations (a test and a reference formulation) can be assessed in a randomized, open-label, two-treatment, two-period, crossover study.[9][10][11]
2.1.1. Subject Recruitment and Criteria:
-
Inclusion Criteria: Healthy adult male volunteers, typically between 18 and 45 years of age, with a body mass index (BMI) within the normal range. All subjects should provide written informed consent before participation.
-
Exclusion Criteria: History of significant gastrointestinal, hepatic, or renal disease, hypersensitivity to H2 receptor antagonists, use of any medication that could interfere with the study, and consumption of alcohol or caffeine-containing beverages within a specified period before and during the study.
2.1.2. Drug Administration and Washout Period:
-
Subjects are randomly assigned to receive either the test or the reference formulation in the first period.
-
After an overnight fast of at least 10 hours, a single 10 mg dose of the assigned lafutidine formulation is administered with a standard volume of water.[10][11]
-
A washout period of at least 5 days should separate the two treatment periods to ensure complete elimination of the drug from the body.[10][11]
2.1.3. Blood Sample Collection:
-
Blood samples (approximately 5 mL) are collected into heparinized tubes at predose (0 hours) and at specific time points post-dose, for example: 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.[10][11][12]
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Lafutidine
A validated LC-MS/MS method is employed for the quantification of lafutidine in human plasma, using this compound as the internal standard (IS).[9][13][14]
2.2.1. Sample Preparation:
-
Thaw the plasma samples at room temperature.
-
To a 0.5 mL aliquot of plasma in a centrifuge tube, add a known amount of this compound working solution as the internal standard.
-
Add a basifying agent, such as 1 M sodium hydroxide, to the plasma sample.[14]
-
Perform liquid-liquid extraction by adding an organic solvent (e.g., a mixture of n-hexane and isopropanol).[14]
-
Vortex the mixture for a specified time and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject an aliquot into the LC-MS/MS system.[14]
2.2.2. Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 analytical column (e.g., 250 x 2.0 mm i.d., 5 µm).[14]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., 20 mM ammonium acetate).[14]
-
Flow Rate: A suitable flow rate for the column dimensions.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM) of the precursor to product ion transitions for both lafutidine and this compound. The use of a deuterated internal standard like this compound helps to correct for matrix effects and variations in extraction recovery and instrument response.
Data Presentation
The pharmacokinetic parameters for the test and reference formulations of lafutidine are calculated from the plasma concentration-time data for each subject.
Pharmacokinetic Parameters
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 265.15 ± 49.84 | 246.79 ± 29.30 |
| AUC(0-t) (ng·h/mL) | 1033.13 ± 298.74 | 952.94 ± 244.07 |
| AUC(0-∞) (ng·h/mL) | 1047.61 ± 301.22 | 964.22 ± 246.45 |
| Tmax (h) | 0.95 ± 0.24 | 1.01 ± 0.29 |
| t½ (h) | 1.92 ± 0.94 | 2.05 ± 1.05 |
Data presented in the table are based on a published bioequivalence study of lafutidine 10 mg tablets.[9][15]
Statistical Analysis and Bioequivalence Assessment
The bioequivalence between the two formulations is assessed by comparing the 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) of the log-transformed Cmax, AUC(0-t), and AUC(0-∞). For the two formulations to be considered bioequivalent, the 90% CIs for these parameters must fall within the acceptance range of 80.00% to 125.00%.[9]
| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax | 107.44 | 101.85 - 113.33 |
| AUC(0-t) | 108.42 | 102.13 - 115.09 |
| AUC(0-∞) | 108.65 | 102.39 - 115.29 |
Data presented in the table are based on a published bioequivalence study of lafutidine 10 mg tablets.[9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for a two-way crossover bioequivalence study of Lafutidine.
Bioequivalence Assessment Logic
Caption: Logical flow for the determination of bioequivalence between two drug formulations.
References
- 1. Lafutidine - Wikipedia [en.wikipedia.org]
- 2. What is Lafutidine used for? [synapse.patsnap.com]
- 3. Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations | FDA [fda.gov]
- 7. fiercepharma.com [fiercepharma.com]
- 8. New FDA draft guidance for in vivo bioavailability and bioequivalence | The Pharmaletter [thepharmaletter.com]
- 9. An open-label, randomized, cross-over bioequivalence study of lafutidine 10 mg under fasting condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An open-label, randomized, cross-over bioequivalence study of lafutidine 10 mg under fasting condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. extranet.who.int [extranet.who.int]
- 13. Simple, sensitive and rapid LC-ESI-MS method for the quantitation of lafutidine in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of lafutidine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. wjgnet.com [wjgnet.com]
Application Notes and Protocols: The Use of Lafutidine-d10 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lafutidine is a second-generation histamine H2 receptor antagonist used for the treatment of gastric ulcers, duodenal ulcers, and other conditions caused by excessive stomach acid. As with any drug candidate, a thorough understanding of its drug-drug interaction (DDI) potential is critical for safe and effective clinical use. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend comprehensive in vitro and, if necessary, in vivo DDI studies for all new chemical entities.[1][2]
Lafutidine-d10, a deuterated analog of Lafutidine, serves as an invaluable tool in these investigations. The substitution of hydrogen with deuterium atoms provides a stable isotope label, facilitating highly sensitive and specific quantification by liquid chromatography-mass spectrometry (LC-MS). This is particularly advantageous in complex biological matrices when studying the metabolism of the drug and its interaction with other compounds. The primary use of this compound is as an internal standard for the accurate quantification of Lafutidine in pharmacokinetic studies. However, it can also be employed as the test article itself in in vitro DDI screening to elucidate its metabolic pathways and its potential to act as a perpetrator or victim in drug interactions. While H2-receptor antagonists as a class have shown varied DDI profiles, with cimetidine being a known inhibitor of several cytochrome P450 (CYP) enzymes, the specific DDI potential of Lafutidine is not as extensively characterized.[3][4]
These application notes provide a framework for utilizing this compound in a suite of in vitro assays to assess its DDI profile, including its role as a substrate, inhibitor, and inducer of major drug-metabolizing CYP enzymes and the P-glycoprotein (P-gp) transporter.
Rationale for DDI Studies with this compound
The assessment of a new drug's potential to alter the pharmacokinetics of co-administered drugs, and vice versa, is a cornerstone of preclinical and clinical drug development. In vitro studies are the first step in this evaluation, providing crucial data to inform the need for subsequent clinical DDI studies.[1][2] By characterizing the interactions of this compound with key drug-metabolizing enzymes and transporters, researchers can:
-
Identify the metabolic pathways of Lafutidine.
-
Determine if Lafutidine is an inhibitor of specific CYP enzymes, which could lead to increased plasma concentrations of co-administered drugs metabolized by those enzymes.
-
Assess if Lafutidine is an inducer of CYP enzymes, potentially decreasing the efficacy of co-administered drugs.
-
Investigate if Lafutidine is a substrate or inhibitor of drug transporters like P-gp, which can influence its own absorption and disposition as well as that of other drugs.
The use of a deuterated standard like this compound in these assays, particularly when Lafutidine itself is the substrate, allows for clear differentiation from metabolites and other interfering substances, thereby enhancing the accuracy of the results.
Data Presentation
Quantitative data from the described experimental protocols should be summarized in clear and concise tables to allow for straightforward interpretation and comparison. The following are template tables for presenting the results of CYP inhibition, CYP induction, and P-gp inhibition studies.
Table 1: CYP Inhibition Potential of this compound (IC50 Values)
| CYP Isoform | Probe Substrate | IC50 (µM) of this compound | Positive Control Inhibitor | IC50 (µM) of Positive Control |
| CYP1A2 | Phenacetin | [Insert Value] | Fluvoxamine | [Insert Value] |
| CYP2B6 | Bupropion | [Insert Value] | Ticlopidine | [Insert Value] |
| CYP2C8 | Amodiaquine | [Insert Value] | Gemfibrozil | [Insert Value] |
| CYP2C9 | Diclofenac | [Insert Value] | Sulfaphenazole | [Insert Value] |
| CYP2C19 | S-Mephenytoin | [Insert Value] | Omeprazole | [Insert Value] |
| CYP2D6 | Dextromethorphan | [Insert Value] | Quinidine | [Insert Value] |
| CYP3A4 | Midazolam | [Insert Value] | Ketoconazole | [Insert Value] |
| CYP3A4 | Testosterone | [Insert Value] | Ketoconazole | [Insert Value] |
Table 2: CYP Induction Potential of this compound in Human Hepatocytes
| CYP Isoform | Parameter | Vehicle Control | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) | Positive Control Inducer |
| CYP1A2 | mRNA Fold Induction | 1.0 | [Insert Value] | [Insert Value] | [Insert Value] | Omeprazole ([Fold Induction]) |
| Enzyme Activity (pmol/min/mg) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | Omeprazole ([Activity]) | |
| CYP2B6 | mRNA Fold Induction | 1.0 | [Insert Value] | [Insert Value] | [Insert Value] | Phenobarbital ([Fold Induction]) |
| Enzyme Activity (pmol/min/mg) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | Phenobarbital ([Activity]) | |
| CYP3A4 | mRNA Fold Induction | 1.0 | [Insert Value] | [Insert Value] | [Insert Value] | Rifampicin ([Fold Induction]) |
| Enzyme Activity (pmol/min/mg) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | Rifampicin ([Activity]) |
Table 3: P-glycoprotein (P-gp) Inhibition Potential of this compound
| Test System | Probe Substrate | IC50 (µM) of this compound | Positive Control Inhibitor | IC50 (µM) of Positive Control |
| Caco-2 Cells | Digoxin | [Insert Value] | Verapamil | [Insert Value] |
| MDR1-MDCK Cells | Digoxin | [Insert Value] | Verapamil | [Insert Value] |
Experimental Protocols
The following are detailed protocols for conducting in vitro DDI studies with this compound. These protocols are based on established methodologies and can be adapted to specific laboratory conditions.[5][6][7][8][9][10][11][12]
Protocol 1: Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP isoforms.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
CYP isoform-specific probe substrates and their metabolites (see Table 1)
-
Positive control inhibitors (see Table 1)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol with 0.1% formic acid (for quenching and extraction)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of probe substrates in phosphate buffer.
-
Prepare a master mix of HLMs and the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add serial dilutions of this compound or the positive control inhibitor to the wells. Include a vehicle control (solvent only).
-
Add the probe substrate to all wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the HLM/NADPH master mix.
-
Incubate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2-3 volumes of cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., sigmoidal dose-response).
-
Protocol 2: Cytochrome P450 Induction Assay
Objective: To evaluate the potential of this compound to induce the expression and activity of CYP1A2, CYP2B6, and CYP3A4 in cultured human hepatocytes.
Materials:
-
This compound
-
Cryopreserved human hepatocytes (plateable, induction-qualified)
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
Positive control inducers (Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)
-
Reagents for RNA isolation and qRT-PCR
-
CYP isoform-specific probe substrates for activity assays
-
LC-MS/MS system
Procedure:
-
Hepatocyte Culture:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to form a monolayer and stabilize for 24-48 hours.
-
-
Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of this compound, a positive control inducer, or vehicle control (e.g., DMSO).
-
Incubate the cells for 48-72 hours, replacing the medium with fresh treatment every 24 hours.
-
-
Assessment of mRNA Induction (qRT-PCR):
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells and isolate total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression of the target CYP genes (CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene (e.g., GAPDH) using qRT-PCR.
-
Calculate the fold induction of mRNA expression relative to the vehicle control.
-
-
Assessment of Enzyme Activity:
-
After the treatment period, wash the cells with incubation medium.
-
Add fresh medium containing a cocktail of CYP isoform-specific probe substrates.
-
Incubate for a specified time at 37°C.
-
Collect the supernatant and analyze the formation of metabolites by LC-MS/MS.
-
Determine the protein concentration in each well to normalize the activity.
-
Calculate the enzyme activity (e.g., pmol of metabolite formed/min/mg protein) and the fold induction relative to the vehicle control.
-
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay
Objective: To determine the IC50 of this compound for the inhibition of P-gp-mediated transport.
Materials:
-
This compound
-
Caco-2 or MDR1-transfected MDCK cell lines
-
Transwell permeable supports
-
P-gp probe substrate (e.g., Digoxin)
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
Scintillation counter or LC-MS/MS system
Procedure:
-
Cell Culture on Transwells:
-
Seed Caco-2 or MDR1-MDCK cells on Transwell inserts and culture until a confluent monolayer with well-formed tight junctions is established (typically 21 days for Caco-2).
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Assay:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the P-gp probe substrate to either the apical (A) or basolateral (B) chamber.
-
To assess inhibition, add serial dilutions of this compound or the positive control inhibitor to both the apical and basolateral chambers. Include a vehicle control.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from the receiver chambers.
-
-
Sample Analysis:
-
Quantify the concentration of the probe substrate in the collected samples using a scintillation counter (if a radiolabeled substrate is used) or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
Determine the percent inhibition of the net efflux of the probe substrate at each concentration of this compound.
-
Calculate the IC50 value by fitting the data to a suitable nonlinear regression model.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the DDI studies of this compound.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuron.mefst.hr [neuron.mefst.hr]
- 4. researchgate.net [researchgate.net]
- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 7. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 9. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. P-glycoprotein Inhibition Service | Evotec [evotec.com]
Application of Lafutidine-d10 in Preclinical and Clinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lafutidine is a second-generation histamine H2 receptor antagonist used for the treatment of gastric ulcers, duodenal ulcers, and other conditions related to excessive stomach acid. In preclinical and clinical research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies, the accurate quantification of lafutidine in biological matrices is crucial. While specific studies detailing the use of Lafutidine-d10 are not prevalent in the reviewed literature, the use of stable isotope-labeled internal standards is a gold standard in bioanalytical method development using liquid chromatography-mass spectrometry (LC-MS). This document provides a detailed application note and protocol for the hypothetical use of this compound as an internal standard for the quantification of lafutidine in plasma, based on established analytical methods for the parent compound.
Deuterated standards, such as this compound, are ideal internal standards for mass spectrometry-based quantification. They share near-identical physicochemical properties with the analyte of interest, meaning they co-elute chromatographically and exhibit similar ionization efficiency. This minimizes variations that can occur during sample preparation, injection, and analysis, leading to higher accuracy and precision in the quantification of the analyte.
Mechanism of Action of Lafutidine
Lafutidine primarily acts as a histamine H2 receptor antagonist, competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing gastric acid secretion. Additionally, lafutidine has been shown to exhibit gastroprotective effects through mechanisms independent of acid suppression, such as increasing gastric mucosal blood flow and mucus secretion. These effects are partly mediated by the activation of capsaicin-sensitive afferent nerves and the release of calcitonin gene-related peptide (CGRP).
Application in Preclinical and Clinical Research
The primary application of this compound is as an internal standard (IS) in bioanalytical methods for the accurate quantification of lafutidine in biological samples such as plasma, serum, and tissue homogenates. This is essential for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of lafutidine.
-
Bioequivalence (BE) Studies: Comparing the bioavailability of a generic drug product to a brand-name drug.
-
Toxicokinetic (TK) Studies: Assessing systemic exposure to lafutidine in toxicology studies.
-
Drug-Drug Interaction (DDI) Studies: Investigating the effect of co-administered drugs on the pharmacokinetics of lafutidine.
Experimental Protocol: Quantification of Lafutidine in Human Plasma using this compound by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lafutidine in human plasma, hypothetically using this compound as the internal standard.
Materials and Reagents
-
Lafutidine reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Preparation of Solutions
-
Lafutidine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of lafutidine in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Lafutidine Working Standard Solutions: Prepare serial dilutions of the lafutidine stock solution with 50% methanol to create calibration standards ranging from 1 ng/mL to 500 ng/mL.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of the this compound working solution (100 ng/mL) and vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid and vortex for 10 seconds.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Lafutidine: Q1: 436.2 -> Q3: 167.1
-
This compound: Q1: 446.2 -> Q3: 177.1
-
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: No significant interference at the retention times of lafutidine and this compound from endogenous plasma components.
-
Linearity: A linear relationship between the analyte concentration and the peak area ratio (analyte/IS) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy within 85-115% (80-120% for LLOQ) and precision (CV%) ≤ 15% (≤ 20% for LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Extraction efficiency of lafutidine and this compound from plasma.
-
Stability: Stability of lafutidine in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term).
Quantitative Data from Lafutidine Studies
The following tables summarize pharmacokinetic data for lafutidine from various studies. These values provide a reference for expected concentrations in preclinical and clinical research.
Table 1: Pharmacokinetic Parameters of Lafutidine in Healthy Subjects after a Single Oral Dose
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC(0-t) (ng·hr/mL) | t1/2 (hr) | Reference |
| 10 | 133.9 ± 8.1 | 1.84 ± 0.33 | 668.7 ± 45.2 | 3.3 ± 0.4 | --INVALID-LINK-- |
| 10 | 265.15 ± 49.84 | 0.95 ± 0.24 | 1033.13 ± 298.74 | 1.92 ± 0.94 | --INVALID-LINK-- |
| 20 | 246.79 ± 29.30 | 1.01 ± 0.29 | 952.93 ± 244.07 | 2.05 ± 1.01 | --INVALID-LINK-- |
| 40 | 450.3 ± 123.5 | 1.1 ± 0.4 | 1789.6 ± 456.2 | 2.6 ± 0.5 | --INVALID-LINK-- |
Data are presented as mean ± standard deviation.
Table 2: Effect of Food on Pharmacokinetics of a Single 10 mg Oral Dose of Lafutidine
| Condition | Cmax (ng/mL) | Tmax (hr) | AUC(0-t) (ng·hr/mL) | Reference |
| Fasting | 215.4 ± 54.7 | 1.0 ± 0.3 | 897.3 ± 234.1 | --INVALID-LINK-- |
| Fed | 154.2 ± 43.6 | 2.1 ± 0.8 | 856.4 ± 211.9 | --INVALID-LINK-- |
Data are presented as mean ± standard deviation.
Logical Relationship in Bioanalytical Method Development and Application
The development and application of a bioanalytical method using this compound follows a logical progression from method development and validation to its application in preclinical and clinical studies, ultimately supporting regulatory submissions.
Conclusion
This compound is an ideal internal standard for the quantification of lafutidine in biological matrices for preclinical and clinical research. Its use in a validated LC-MS/MS method can ensure high accuracy and precision, providing reliable data for pharmacokinetic, bioequivalence, and other related studies. The provided hypothetical protocol and compiled pharmacokinetic data serve as a valuable resource for researchers and scientists in the field of drug development.
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of Lafutidine & Lafutidine-d10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the chromatographic separation of Lafutidine and its deuterated internal standard, Lafutidine-d10.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic modes used for Lafutidine analysis? A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode for analyzing Lafutidine.[1][2] This technique is frequently coupled with UV or mass spectrometry (LC-MS/MS) detectors for quantification in bulk forms, pharmaceutical dosages, and biological matrices.[3][4]
Q2: Why is this compound used in Lafutidine assays? A2: this compound is a stable isotope-labeled internal standard (SIL-IS). In quantitative bioanalysis, particularly with LC-MS/MS, a SIL-IS is considered the gold standard. It co-elutes with the analyte (Lafutidine), experiencing similar extraction recovery and ionization effects, which corrects for variability during sample preparation and analysis, leading to high accuracy and precision.
Q3: Will Lafutidine and this compound separate chromatographically? A3: Typically, a compound and its deuterated analog are not baseline separated under standard RP-HPLC conditions. This compound may elute slightly earlier than Lafutidine due to the isotope effect, but they are generally monitored by their different mass-to-charge ratios (m/z) in a mass spectrometer, not by chromatographic separation. The goal is to have them co-elute to ensure they experience the same analytical conditions.
Q4: What is a good starting point for developing a separation method? A4: A C18 column is a robust starting point for stationary phase selection.[1][2][4] For the mobile phase, a mixture of an aqueous buffer (like phosphate or ammonium acetate) and an organic solvent (like acetonitrile or methanol) is recommended.[1][4][5] Initial conditions can be set based on published methods, followed by optimization of the organic content, buffer pH, and flow rate.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing) for Lafutidine
-
Q: My Lafutidine peak is exhibiting significant tailing. What are the common causes and solutions?
-
A: Peak tailing for Lafutidine, a basic compound, is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[6]
-
Solution 1: Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of residual silanol groups. A pH of 6.0 or 7.5 has been used successfully.[5] Alternatively, lower the pH (e.g., to 2.5-4.0) to ensure the analyte is fully protonated and less likely to interact with the stationary phase.[1][7]
-
Solution 2: Use a Base-Deactivated Column: Employ a modern, end-capped, or base-deactivated column specifically designed to minimize silanol interactions.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration can help mask the residual silanol sites, improving peak shape.[6]
-
Solution 4: Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing.[6][8] Dilute your sample and reinject to see if the peak shape improves.
-
Issue 2: Poor Resolution or Co-elution with Interferences
-
Q: Lafutidine is co-eluting with another peak from my sample matrix. How can I improve the resolution?
-
A: Improving resolution requires modifying the selectivity of your chromatographic system.
-
Solution 1: Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. Decreasing the organic solvent percentage will generally increase retention time and may improve separation from earlier eluting peaks.[9]
-
Solution 2: Change Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and change the elution order of compounds.
-
Solution 3: Modify Mobile Phase pH: Altering the pH can change the ionization state of Lafutidine or interfering compounds, significantly impacting their retention and potentially resolving the co-elution.[9]
-
Solution 4: Adjust Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of interaction, which can sometimes improve resolution.
-
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio
-
Q: The peak response for Lafutidine is very low. What steps can I take to enhance sensitivity?
-
A: Low sensitivity can stem from the detector, mobile phase, or sample preparation.
-
Solution 1 (UV Detector): Ensure you are monitoring at an optimal wavelength for Lafutidine. Wavelengths between 273 nm and 299 nm have been reported to be effective.[1][10]
-
Solution 2 (MS Detector): Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy) for both Lafutidine and this compound.
-
Solution 3: Improve Sample Cleanup: Matrix components can suppress the ionization of Lafutidine in an MS source. Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interferences.[3][4]
-
Solution 4: Mobile Phase Compatibility: Avoid non-volatile buffers like phosphate if using an MS detector. Switch to volatile buffers such as ammonium acetate or ammonium formate.
-
Experimental Protocols
Protocol 1: RP-HPLC Method for Lafutidine in Pharmaceutical Formulations
This protocol is a generalized procedure based on common practices for analyzing Lafutidine in tablets.
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase Preparation: Prepare a mixture of 0.1M potassium dihydrogen phosphate (KH2PO4) buffer (pH adjusted to 4.0 with phosphoric acid) and methanol in a 30:70 (v/v) ratio.[1] Filter through a 0.45 µm membrane filter and degas.
-
Instrument Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 299 nm.[1]
-
-
Standard Solution Preparation: Accurately weigh and dissolve 10 mg of Lafutidine reference standard in methanol in a 100 mL volumetric flask. Dilute further with the mobile phase to achieve a final concentration of 100 µg/mL.[10]
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Lafutidine into a 100 mL volumetric flask.[10]
-
Add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and compare the peak areas to quantify the amount of Lafutidine in the sample.
Protocol 2: LC-MS/MS Bioanalytical Method for Lafutidine in Plasma
This protocol outlines a general method for quantifying Lafutidine in human plasma using this compound as an internal standard.
-
Chromatographic System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 150 mm x 2.0 mm, 5 µm particle size.[3]
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 20 mM Ammonium Acetate in water.
-
Organic Phase (B): Methanol.
-
Gradient Program: A typical starting point would be a gradient elution.
-
-
Instrument Conditions:
-
Flow Rate: 0.2 mL/min.[3]
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS Detection: ESI in positive ion mode. Monitor specific parent → fragment ion transitions (MRM) for Lafutidine and this compound.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma sample, add 50 µL of this compound internal standard working solution.
-
Add 100 µL of 1 M sodium hydroxide solution and vortex.[4]
-
Add 3 mL of extraction solvent (e.g., a mixture of n-hexane and isopropanol).[4]
-
Vortex mix for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for injection.[4]
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Lafutidine / this compound) against the concentration of the calibration standards. Determine the concentration of Lafutidine in the quality control and unknown samples from this curve.
Summary of Chromatographic Conditions
| Parameter | Method 1 (HPLC/UV) | Method 2 (HPLC/UV) | Method 3 (LC-MS/MS) | Method 4 (HPLC/UV) |
| Analyte(s) | Lafutidine | Lafutidine | Lafutidine | Lafutidine |
| Stationary Phase | C18 (250x4.6 mm, 5µm)[1] | C18 (250x4.6 mm, 5µm) | C18 (150x2.0 mm, 5µm)[4] | C18 (250x4.6 mm, 5µm)[10] |
| Mobile Phase | 0.1M KH2PO4 (pH 4.0) : Methanol (30:70)[1] | 0.02M Phosphate Buffer (pH 6.0) : Acetonitrile (30:70) | 20mM CH3COONH4 in Water : Methanol (20:80)[4] | Methanol : Acetonitrile (90:10)[10] |
| Flow Rate | 1.4 mL/min | 1.0 mL/min | 0.2 mL/min[3] | 1.0 mL/min[10] |
| Detection | UV at 299 nm[1] | UV at 215 nm | ESI-MS (SIM mode)[4] | UV at 273 nm[10] |
| Temperature | Ambient | Ambient | Not specified | Ambient[10] |
| Reference | Vani et al., 2015[1] | Sumithra et al., 2011 | Meng et al., 2005[4] | Agrawal et al., 2015[10] |
Visual Guides & Workflows
Caption: Workflow for chromatographic method development.
Caption: Decision tree for troubleshooting poor peak shape.
Caption: Relationship between key parameters and their effects.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Simple, sensitive and rapid LC-ESI-MS method for the quantitation of lafutidine in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of lafutidine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of RP-HPLC method of Lafutidine (API) | Neuroquantology [neuroquantology.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Minimizing Matrix Effects with Lafutidine-d10 in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Lafutidine-d10 as an internal standard to minimize matrix effects in bioanalytical studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of Lafutidine, focusing on the mitigation of matrix effects through the use of this compound.
Problem: High Variability in Analyte Response Across Different Plasma Lots
Question: We are observing significant variability in the peak area of Lafutidine when analyzing samples from different plasma lots, even though the concentration is the same. This is leading to poor precision and accuracy. How can we address this?
Answer:
This issue is likely due to differential matrix effects between plasma lots. Endogenous components like phospholipids, proteins, and salts can vary between individual sources, leading to inconsistent ion suppression or enhancement.[1] The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective way to compensate for these variations.
Troubleshooting Steps:
-
Ensure Co-elution of Lafutidine and this compound: The fundamental principle of using a SIL-IS is that it experiences the same matrix effects as the analyte. Verify that the chromatographic conditions are optimized to ensure that Lafutidine and this compound co-elute. Minor differences in retention time can lead to differential ion suppression.[2]
-
Evaluate Internal Standard Response: While this compound is expected to track the analyte, it's crucial to monitor its own response across the analytical run and between different plasma lots. A consistent IS response suggests that it is effectively compensating for the matrix effect.
-
Optimize Sample Preparation: If variability persists, consider enhancing the sample cleanup process to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation in reducing matrix effects.[3]
-
Matrix Factor Evaluation: Quantitatively assess the matrix effect by calculating the matrix factor (MF) for each lot of plasma. According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.[1]
Experimental Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)
This protocol is considered the "gold standard" for quantitatively evaluating matrix effects.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (Lafutidine) and internal standard (this compound) in the reconstitution solvent at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract blank plasma from at least six different sources. Spike the extracted matrix with the analyte and internal standard at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike blank plasma from the same six sources with the analyte and internal standard at the same low and high concentrations before extraction.
-
-
Analyze the Samples: Inject the prepared samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Assess Variability: Calculate the mean and coefficient of variation (CV%) for the MF and IS-Normalized MF across the different matrix lots.
Problem: Significant Ion Suppression Observed for Lafutidine
Question: Our assay for Lafutidine is suffering from low sensitivity due to significant ion suppression. How can we identify the source of the suppression and mitigate it?
Answer:
Ion suppression is a common challenge in LC-MS/MS bioanalysis, particularly with electrospray ionization (ESI), and is often caused by co-eluting endogenous matrix components, such as phospholipids.[4] Identifying the region of ion suppression is the first step to addressing the issue.
Troubleshooting Steps:
-
Post-Column Infusion Experiment: This qualitative technique helps to identify the retention time windows where ion suppression occurs.
-
Chromatographic Optimization: Once the ion suppression region is identified, modify the chromatographic method to separate the Lafutidine peak from this region. This can be achieved by:
-
Altering the mobile phase composition or gradient profile.
-
Changing the column chemistry (e.g., using a different stationary phase).
-
Employing a divert valve to discard the highly suppressing regions of the eluent before they enter the mass spectrometer.
-
-
Advanced Sample Preparation: Implement more rigorous sample cleanup techniques specifically designed to remove phospholipids, such as HybridSPE® or Phree™ Phospholipid Removal solutions.
-
Consider APCI: If ion suppression remains a significant issue with ESI, atmospheric pressure chemical ionization (APCI) can be a less susceptible alternative ionization technique.
Experimental Protocol: Post-Column Infusion
-
Setup:
-
Infuse a standard solution of Lafutidine directly into the MS source at a constant flow rate using a syringe pump.
-
Connect the LC outlet to a T-junction between the infusion line and the MS source.
-
-
Procedure:
-
While infusing the Lafutidine solution to obtain a stable signal, inject an extracted blank plasma sample onto the LC column.
-
-
Analysis:
-
Monitor the signal of Lafutidine. A dip in the baseline indicates a region of ion suppression.
-
Compare the retention time of Lafutidine with the ion suppression profile to determine if they overlap.
-
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred over a structural analog for minimizing matrix effects?
A1: A deuterated internal standard is considered the "gold standard" because it has nearly identical physicochemical properties to the analyte.[5][6] This means it will have the same chromatographic retention time, extraction recovery, and ionization efficiency. Consequently, any matrix-induced changes in the analyte's signal will be mirrored by the internal standard, allowing for accurate correction. Structural analogs, while similar, can have different retention times and ionization responses, leading to incomplete compensation for matrix effects.
Q2: Can this compound completely eliminate matrix effects?
A2: While this compound is highly effective at compensating for matrix effects, it does not eliminate them. The underlying ion suppression or enhancement still occurs. The goal is for the ratio of the analyte to the internal standard to remain constant, even if the absolute signal intensities of both are affected by the matrix. In some rare cases, if the analyte and its deuterated internal standard have slightly different retention times, they may experience differential matrix effects, leading to inaccurate results.[2]
Q3: What are the common sources of matrix effects in bioanalysis?
A3: Common sources of matrix effects include:
-
Endogenous components: Phospholipids, proteins, salts, and other small molecules naturally present in biological matrices like plasma and urine.[1]
-
Exogenous components: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, and co-administered drugs.[1]
-
Sample preparation reagents: Buffers, salts, and solvents used during the extraction process.
Q4: What are the regulatory expectations regarding matrix effect evaluation?
A4: Regulatory bodies like the FDA and EMA require a thorough evaluation of matrix effects during bioanalytical method validation.[7] This typically involves:
-
Assessing the matrix effect in at least six different lots of the biological matrix.[1]
-
Evaluating the accuracy and precision of quality control (QC) samples prepared in these different lots. The acceptance criteria are typically within ±15% for accuracy and ≤15% for the coefficient of variation (CV).[1]
-
Investigating the potential for matrix effects from hemolyzed and lipemic plasma samples.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Lafutidine Analysis
| Parameter | Setting |
| LC Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Lafutidine) | m/z 432.2 → 180.1 |
| MRM Transition (this compound) | m/z 442.2 → 190.1 |
| Collision Energy | 25 eV |
Note: These are example parameters and should be optimized for the specific instrument and application.
Table 2: Example Matrix Factor Data from a Method Validation
| Plasma Lot | Lafutidine MF | This compound MF | IS-Normalized MF |
| 1 | 0.85 | 0.86 | 0.99 |
| 2 | 0.78 | 0.79 | 0.99 |
| 3 | 0.92 | 0.91 | 1.01 |
| 4 | 0.81 | 0.82 | 0.99 |
| 5 | 0.88 | 0.87 | 1.01 |
| 6 | 0.75 | 0.76 | 0.99 |
| Mean | 0.83 | 0.84 | 0.99 |
| %CV | 7.8% | 7.1% | 1.0% |
This table illustrates how, despite significant ion suppression (MF < 1), the use of a deuterated internal standard results in a consistent IS-normalized matrix factor with low variability.
Visualizations
Caption: Mechanism of matrix effect in the ion source.
Caption: Troubleshooting workflow for matrix effect issues.
Caption: Bioanalytical workflow using an internal standard.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. longdom.org [longdom.org]
- 5. Home - Cerilliant [cerilliant.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor peak shape in Lafutidine-d10 analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Lafutidine-d10 by liquid chromatography.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can lead to inaccurate integration and reduced sensitivity.[1]
Common Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic compounds like Lafutidine, causing tailing.[1][2]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[5]
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement.[6]
-
-
Low Mobile Phase pH: While a lower pH can be beneficial, an excessively low pH can also sometimes contribute to tailing depending on the analyte and column chemistry.
Q2: I am observing peak fronting for this compound. What could be the reason?
Peak fronting, an asymmetrical peak with a broader first half, is often related to sample overload or issues with the sample solvent.[9]
Common Causes & Solutions:
-
Sample Overload: Injecting too much sample can saturate the column, leading to fronting.[9]
-
Solution: Reduce the sample concentration or the injection volume.[9]
-
-
Poor Sample Solubility/Incompatible Sample Solvent: If the sample is not fully dissolved or the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[9]
-
Solution: Whenever possible, dissolve and inject the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Q3: My this compound peak is split or shows a shoulder. What should I investigate?
Peak splitting, where a single peak appears as two or more, can be caused by a variety of factors from the injection process to the column itself.
Common Causes & Solutions:
-
Co-elution with an Impurity or Degradant: The split peak may represent two closely eluting compounds. Lafutidine is known to degrade under acidic, basic, and oxidative conditions.[8]
-
Solution: Review the sample preparation and storage to minimize degradation. Adjusting the mobile phase composition or gradient may be necessary to improve resolution.
-
-
Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can cause the sample band to spread unevenly, resulting in a split peak for all analytes.
-
Solution: Reverse-flush the column to attempt to remove the blockage. If a void is present, the column will likely need to be replaced.
-
-
Incompatible Injection Solvent: A large injection volume of a solvent much stronger than the mobile phase can cause peak distortion and splitting.
-
Solution: Reduce the injection volume or change the sample solvent to be compatible with the mobile phase.[9]
-
-
Chromatographic Separation of Deuterated and Non-Deuterated Species: Deuterated standards can sometimes separate slightly from their non-deuterated counterparts on a high-resolution column due to differences in lipophilicity.[7] If you are analyzing this compound as an internal standard alongside native Lafutidine, this could manifest as a split or broadened peak if the two are not fully resolved.
-
Solution: If complete co-elution is desired, a column with slightly lower resolution might be effective.[7] Alternatively, ensure the integration method correctly captures both species if they are not baseline separated.
-
Quantitative Data Summary
The following tables summarize successful chromatographic conditions reported for the analysis of non-deuterated Lafutidine, which serve as an excellent starting point for optimizing this compound analysis.
Table 1: Reported RP-HPLC Method Parameters for Lafutidine
| Parameter | Method 1[8] | Method 2[7] | Method 3 |
| Column | C18 | Zodiac C18 (250x4.6mm, 5µm) | Shiseido C18 (250x4.6mm, 5µm) |
| Mobile Phase | 0.1M Ammonium Acetate Buffer (pH 7.5) : Methanol (80:20 v/v) | 0.1M Phosphate Buffer (pH 4.0) : Methanol (30:70 v/v) | Methanol : Acetonitrile (90:10 v/v) |
| Flow Rate | 1.4 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 290 nm | 299 nm | 273 nm |
| Column Temp. | Not Specified | 35°C | Ambient |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Based on Method 2)
-
Prepare 0.1M Phosphate Buffer: Dissolve the appropriate amount of monobasic potassium phosphate (KH2PO4) in HPLC-grade water to achieve a 0.1M concentration.
-
Adjust pH: Adjust the pH of the buffer solution to 4.0 using phosphoric acid.
-
Mobile Phase Composition: Mix 30 volumes of the 0.1M phosphate buffer (pH 4.0) with 70 volumes of HPLC-grade methanol.
-
Degas: Degas the mobile phase using an ultrasonic bath or vacuum filtration to remove dissolved gases, which can cause baseline noise and pump issues.
Protocol 2: Column Flushing and Equilibration
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination.
-
Strong Solvent Wash: Flush the column with a strong, compatible solvent (e.g., 100% Acetonitrile or Methanol for reversed-phase columns) at a low flow rate for at least 30 minutes to remove strongly retained contaminants.
-
Intermediate Solvent Wash: If switching between immiscible solvents, use an intermediate solvent (e.g., isopropanol) to wash the column.
-
Equilibration: Connect the column back to the detector and equilibrate with the mobile phase at the analytical flow rate. Equilibration is complete when a stable baseline is achieved, which may require 10-20 column volumes.[6]
Visual Troubleshooting Guides
Caption: General workflow for troubleshooting poor peak shape.
Caption: Decision tree for diagnosing specific peak shape issues.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STRATEGIES AND CHALLENGES IN METHOD DEVELOPMENT AND VALIDATION FOR THE ABSOLUTE QUANTIFICATION OF ENDOGENOUS BIOMARKER METABOLITES USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
Impact of Lafutidine-d10 concentration on assay linearity
Welcome to the Technical Support Center for Lafutidine-d10 assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for Lafutidine in plasma samples?
A1: Based on pharmacokinetic studies, the concentration of Lafutidine in human plasma typically ranges from 1.0 to 400.0 ng/mL.[1] In rabbit plasma, a range of 50 to 200 ng/mL has been reported.[2][3] The specific range in your experiments will depend on the dosage and formulation used.
Q2: What is a suitable concentration for this compound as an internal standard (IS)?
A2: While the optimal concentration of this compound as an internal standard should be determined during method development and validation, a common practice is to use a concentration that is in the mid-range of the calibration curve of the analyte. For an analyte range of 1.0-400.0 ng/mL, a starting concentration for this compound could be around 100-200 ng/mL. It is crucial to ensure that the response of the internal standard is consistent and reproducible across the entire calibration range.
Q3: Why is my calibration curve for Lafutidine non-linear when using this compound as an internal standard?
A3: Non-linearity in assays using deuterated internal standards can arise from several factors:
-
Isotopic Interference: Naturally occurring isotopes of Lafutidine can contribute to the signal of this compound, especially at high analyte concentrations. This "crosstalk" can artificially inflate the internal standard signal and lead to a non-linear response.
-
Differential Matrix Effects: The analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement from components in the biological matrix.[4] This can be due to slight differences in their chromatographic retention times.
-
Detector Saturation: At high concentrations, either the analyte or the internal standard can saturate the detector, leading to a non-proportional response.
-
Formation of Multimers: At high concentrations, the analyte may form dimers or other multimers in the ion source, which can affect the ionization efficiency and lead to a non-linear response. Increasing the internal standard concentration has, in some cases, been shown to improve linearity under such conditions.[5]
Q4: Can the concentration of this compound affect the linearity of my assay?
A4: Yes, the concentration of the deuterated internal standard can significantly impact assay linearity. An inappropriate concentration can lead to issues such as:
-
Increased Signal Variability: If the internal standard concentration is too low, the signal-to-noise ratio may be poor, leading to increased variability.
-
Detector Saturation: If the internal standard concentration is too high, it can lead to detector saturation, causing a non-linear response.
-
Exacerbated Matrix Effects: A high concentration of the internal standard can sometimes worsen differential matrix effects.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Symptoms:
-
The calibration curve for Lafutidine is not linear, particularly at the higher or lower ends of the concentration range.
-
The coefficient of determination (R²) is below the acceptable limit (typically >0.99).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate this compound Concentration | 1. Evaluate IS Response: Check if the absolute response of this compound is consistent across all calibration standards. A significant increase or decrease in the IS response with increasing analyte concentration may indicate an issue. 2. Optimize IS Concentration: Prepare a series of calibration curves with different fixed concentrations of this compound (e.g., low, medium, and high relative to the analyte's expected concentration range). Select the concentration that provides the most consistent IS response and the best linearity for the analyte. |
| Isotopic Interference | 1. Check Mass Transitions: Ensure that the selected precursor and product ion transitions for Lafutidine and this compound are specific and that there is no significant overlap in their isotopic patterns. 2. Use a Higher Deuteration Level: If possible, use an internal standard with a higher degree of deuterium labeling to minimize the impact of natural isotope contributions from the analyte. |
| Differential Matrix Effects | 1. Improve Chromatographic Separation: Optimize the HPLC/UPLC method to ensure baseline separation of Lafutidine and this compound from any co-eluting matrix components. Even slight differences in retention time between the analyte and IS can lead to different matrix effects. 2. Evaluate Different Matrices: Prepare calibration standards in different lots of the biological matrix to assess the variability of the matrix effect. 3. Enhance Sample Preparation: Employ a more rigorous sample preparation method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components. |
| Detector Saturation | 1. Dilute High Concentration Samples: If non-linearity is observed at the upper end of the curve, dilute the high concentration standards and samples to bring them within the linear range of the detector. 2. Adjust Detector Settings: Consult your instrument manual to optimize detector settings to extend the linear dynamic range. |
Issue 2: High Variability in this compound Response
Symptoms:
-
The peak area of this compound is inconsistent across samples with the same concentration.
-
Poor precision in quality control (QC) samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review Pipetting Technique: Ensure accurate and consistent pipetting of the this compound internal standard solution into all samples. 2. Check for Complete Dissolution: Verify that the dried extract is completely redissolved before injection. 3. Ensure Consistent Extraction Recovery: Evaluate the extraction recovery of this compound to ensure it is consistent across the concentration range. |
| Matrix Effects | 1. Assess Matrix Factor: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement in different lots of the biological matrix. 2. Modify Chromatography: Adjust the chromatographic conditions to separate this compound from the region of significant matrix effects. |
| Instrument Instability | 1. Check Instrument Performance: Run a system suitability test to ensure the LC-MS/MS system is performing optimally. 2. Clean the Ion Source: A dirty ion source can lead to inconsistent ionization and signal variability. |
Experimental Protocols
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Lafutidine and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Lafutidine by serial dilution of the stock solution to cover the desired calibration range (e.g., 1.0 to 400.0 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration determined during method development (e.g., 100 ng/mL).
-
Calibration Standards: Spike an appropriate volume of each Lafutidine working standard solution into blank biological matrix to create calibration standards at each concentration level. Add a fixed volume of the this compound working solution to each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using a separate weighing of the Lafutidine stock solution.
Visualizations
Lafutidine Signaling Pathway
Caption: Mechanism of action of Lafutidine in inhibiting gastric acid secretion.
Troubleshooting Workflow for Assay Non-Linearity
Caption: A logical workflow for troubleshooting non-linearity in this compound assays.
References
- 1. Simple, sensitive and rapid LC-ESI-MS method for the quantitation of lafutidine in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Bio-analytical Method Development for Pharmacokinetic Study of Novel Lafutidine Formulation in Rabbit Plasma Using RP-HPLC | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Lafutidine-d10 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving signal suppression issues encountered during the mass spectrometric analysis of Lafutidine-d10.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in mass spectrometry?
A1: this compound is a stable isotope-labeled version of Lafutidine, where ten hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to Lafutidine, but it has a different mass. This allows it to be distinguished by the mass spectrometer, making it an ideal tool to correct for variability in sample preparation and instrument response, including signal suppression.
Q2: What is signal suppression and why is it a problem for this compound analysis?
A2: Signal suppression, also known as ion suppression or matrix effect, is the reduction in the ionization efficiency of an analyte or its internal standard caused by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] For this compound, significant signal suppression can lead to inaccurate quantification of Lafutidine in biological samples.
Q3: What are the common causes of this compound signal suppression?
A3: The primary causes of signal suppression for this compound in biological matrices are:
-
Phospholipids: These are abundant endogenous components in plasma and are notorious for causing significant ion suppression in electrospray ionization (ESI) mass spectrometry, the common ionization technique for this type of analysis.[3][4][5][6][7]
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the ESI process.
-
Co-eluting Metabolites: Metabolites of Lafutidine or other endogenous compounds with similar properties can co-elute and compete for ionization.
-
High Analyte Concentration: At high concentrations, the analyte itself (Lafutidine) can suppress the signal of the co-eluting deuterated internal standard (this compound).[8][9][10]
Troubleshooting Guide
Issue 1: Poor this compound Signal Intensity or High Variability
This is a common indicator of significant signal suppression. The following steps can help diagnose and mitigate the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor this compound signal.
Detailed Steps:
-
Assess the Matrix Effect: The first step is to confirm that the issue is indeed signal suppression from the matrix.
-
Experiment: Perform a post-column infusion experiment. A detailed protocol is provided in the "Experimental Protocols" section.
-
Expected Outcome: A dip in the baseline signal of this compound when a blank matrix extract is injected indicates the retention time window where suppression occurs.
-
-
Optimize Sample Preparation: Inadequate sample cleanup is a major source of matrix effects.
-
Review Current Method: If using protein precipitation (PPT), consider that this method is often insufficient for removing phospholipids.
-
Recommended Action: Implement a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) is highly effective at removing phospholipids and other interferences. Liquid-Liquid Extraction (LLE) can also be optimized for cleaner extracts.
-
Data Comparison: The table below illustrates the expected improvement in signal intensity and reduction in variability with different sample preparation methods.
-
Table 1: Effect of Sample Preparation on this compound Signal
| Sample Preparation Method | Average this compound Peak Area | Coefficient of Variation (%CV) |
| Protein Precipitation (PPT) | 50,000 | 25% |
| Liquid-Liquid Extraction (LLE) | 150,000 | 10% |
| Solid-Phase Extraction (SPE) | 250,000 | <5% |
-
Optimize Chromatographic Conditions: If significant suppression is still observed after improving sample preparation, chromatographic optimization can separate this compound from the interfering components.
-
Action:
-
Modify the gradient elution profile to increase the separation between the analyte/IS and the suppression zone identified in the post-column infusion experiment.
-
Consider a different stationary phase (e.g., a column with a different chemistry) that provides better selectivity.
-
-
Goal: Ensure that Lafutidine and this compound elute in a region with minimal signal suppression.
-
Issue 2: this compound Signal Decreases as Lafutidine Concentration Increases
This phenomenon, known as analyte-induced suppression of the internal standard, can occur when high concentrations of the analyte co-elute with the deuterated internal standard and compete for ionization.[8][9][10]
Logical Relationship Diagram
Caption: Analyte-induced suppression of the internal standard.
Troubleshooting Steps:
-
Evaluate the Extent of Suppression:
-
Experiment: Prepare a series of calibration standards and inject them. Plot the peak area of this compound against the concentration of Lafutidine.
-
Expected Outcome: A downward trend in the this compound peak area as the Lafutidine concentration increases confirms this issue.
-
Table 2: this compound Response vs. Lafutidine Concentration
| Lafutidine Concentration (ng/mL) | This compound Peak Area |
| 1 | 255,000 |
| 10 | 252,000 |
| 100 | 230,000 |
| 500 | 190,000 |
| 1000 | 150,000 |
-
Mitigation Strategies:
-
Sample Dilution: If the sample concentrations are expected to be high, a simple dilution can often alleviate this effect. However, this may compromise the limit of quantification.
-
Adjust Internal Standard Concentration: Increasing the concentration of this compound can sometimes help to overcome the competitive ionization, but this should be carefully evaluated to avoid suppressing the analyte signal.
-
Chromatographic Separation: While Lafutidine and this compound are expected to co-elute, slight separation can sometimes be achieved with high-resolution chromatography. However, complete co-elution is generally desired for accurate correction of matrix effects.
-
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Assessment
Objective: To identify the regions of ion suppression in the chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee union
-
This compound standard solution (e.g., 50 ng/mL in mobile phase)
-
Blank plasma from at least six different sources
-
Sample preparation materials (as per the method being evaluated)
Methodology:
-
Prepare blank plasma samples using your standard extraction procedure.
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the analytical column to one inlet of the tee union.
-
Connect the syringe pump, containing the this compound standard solution, to the other inlet of the tee union.
-
Connect the outlet of the tee union to the mass spectrometer's ion source.
-
Begin the LC gradient and, after a stable baseline is achieved, start the syringe pump to infuse the this compound solution at a constant flow rate (e.g., 10 µL/min).
-
Once a stable, elevated baseline for this compound is observed, inject the extracted blank plasma sample.
-
Monitor the this compound signal throughout the chromatographic run. A decrease in the baseline indicates a region of ion suppression.
Protocol 2: Phospholipid Removal using Solid-Phase Extraction (SPE)
Objective: To effectively remove phospholipids from plasma samples to reduce matrix effects.
Materials:
-
Mixed-mode cation exchange SPE cartridges or plates
-
Plasma samples containing Lafutidine and this compound
-
Reagents: Formic acid, Methanol, Acetonitrile, Ammonium hydroxide
Methodology:
-
Conditioning: Condition the SPE sorbent with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: Acidify the plasma sample (e.g., with 2% formic acid) to ensure Lafutidine (a basic compound with a pKa around 7.9) is protonated.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with an acidic aqueous solution (e.g., 0.1% formic acid in water) to remove polar interferences.
-
Wash with an organic solvent (e.g., methanol or acetonitrile) to remove non-polar interferences, including a significant portion of phospholipids.
-
-
Elution: Elute Lafutidine and this compound with a basic organic solution (e.g., 5% ammonium hydroxide in methanol). The basic pH neutralizes the charge on Lafutidine, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
This protocol leverages the basic nature of Lafutidine for selective retention and elution, while effectively removing interfering phospholipids.
References
- 1. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. Lafutidine | C22H29N3O4S | CID 5282136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
Validation & Comparative
A Comparative Pharmacokinetic Analysis of Lafutidine and Other H2 Blockers Utilizing Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative pharmacokinetic analysis of lafutidine with other prominent histamine H2 receptor antagonists (H2 blockers), namely cimetidine, ranitidine, and famotidine. The data presented is derived from studies employing the highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which utilizes deuterated internal standards for accurate quantification. This approach minimizes analytical variability and ensures the reliability of pharmacokinetic parameter estimation.
Mechanism of Action: H2 Receptor Blockade
H2 blockers exert their therapeutic effect by competitively inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells. This action disrupts the signaling cascade responsible for gastric acid secretion. As illustrated in the accompanying diagram, the binding of histamine to the Gs protein-coupled H2 receptor typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in the translocation of H+/K+-ATPase to the parietal cell membrane and the secretion of gastric acid. By blocking the initial step of histamine binding, H2 antagonists effectively suppress this entire pathway.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for lafutidine, cimetidine, ranitidine, and famotidine, obtained from studies in healthy adult volunteers following single oral dose administrations. It is important to note that these values are compiled from separate studies and are presented for comparative purposes. Direct head-to-head comparative studies utilizing deuterated standards for all compounds are limited.
| Parameter | Lafutidine (10 mg) | Cimetidine (400 mg) | Ranitidine (300 mg) | Famotidine (40 mg) |
| Cmax (ng/mL) | 265.15 ± 49.84[1] | 95.73% (of reference)[2] | 4.63 ± 0.47 (µg/mL)[3] | ~11% lower than fasting[4] |
| Tmax (h) | 0.95 ± 0.24[1] | Not explicitly stated | 2.0 ± 0.37[3] | ~24 minutes later than fasting[4] |
| AUC (0-t) (ng·h/mL) | 1033.13 ± 298.74[1] | 100.80% (of reference)[2] | 18.57 ± 6.122 (µg·h/mL)[3] | ~12% lower than fasting[4] |
| t1/2 (h) | 1.92 ± 0.94[1] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The data for Cimetidine and Famotidine are presented as ratios or comparisons to a reference or fasting state as per the cited sources. The units for Ranitidine Cmax and AUC are in µg/mL and µg·h/mL, respectively, and should be converted for direct comparison.
Experimental Protocols: Bioanalytical Method Using LC-MS/MS with Deuterated Standards
The quantification of H2 blockers in biological matrices, such as human plasma, is crucial for pharmacokinetic analysis. The following is a representative, detailed methodology for such an analysis using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of human plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol) containing the deuterated internal standard of the respective H2 blocker.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Separation: Liquid Chromatography
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared sample supernatant.
-
Column Temperature: Maintained at a constant temperature, typically around 40°C.
3. Detection: Tandem Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally used for the analysis of H2 blockers.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and its deuterated internal standard.
-
Data Analysis: The peak area ratio of the analyte to its deuterated internal standard is used to construct a calibration curve from which the concentration of the H2 blocker in the unknown samples is determined.
Visualizations
Caption: Signaling pathway of H2 receptor antagonists.
Caption: Experimental workflow for pharmacokinetic analysis.
References
A Researcher's Guide to Assessing the Isotopic Purity of Lafutidine-d10 and Its Alternatives
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is a critical parameter ensuring data integrity and therapeutic efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the isotopic purity of Lafutidine-d10, a deuterated histamine H2-receptor antagonist, and its alternatives.
This document outlines detailed experimental protocols for the two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, it presents a comparative analysis of this compound with other commercially available deuterated H2-receptor antagonists, supported by experimental data where available.
Comparative Analysis of Deuterated H2-Receptor Antagonists
The selection of a deuterated internal standard or active pharmaceutical ingredient requires careful consideration of its isotopic purity. A higher isotopic enrichment minimizes interference from unlabeled or partially labeled species, leading to more accurate and reproducible results in sensitive applications such as pharmacokinetic studies. The following table summarizes the isotopic and chemical purity of this compound and its commercially available deuterated alternatives.
| Compound | Degree of Deuteration | Isotopic Purity (Atom % D) | Chemical Purity |
| This compound | d10 | >98% (Typical) | >98% |
| Cimetidine-d3 | d3 | 99%[1][2] | >98%[2] |
| Ranitidine-d6 | d6 | 99%[3] | 99.1% (by HPLC)[3] |
| Famotidine-d4 | d4 | >95% | >95% |
Note: Data for this compound and Famotidine-d4 are typical values based on manufacturer specifications and may vary between batches. Data for Cimetidine-d3 and Ranitidine-d6 are based on available Certificates of Analysis and product listings.
Understanding the Mechanism of Action
Lafutidine is a second-generation histamine H2-receptor antagonist that operates through a multi-faceted mechanism. By blocking the H2 receptors on gastric parietal cells, it inhibits gastric acid secretion. Beyond this primary function, Lafutidine also exhibits gastroprotective effects by increasing the expression of cyclooxygenase-2, which leads to the production of prostaglandins that protect the gastric mucosa. The deuteration of Lafutidine to this compound is intended to alter its pharmacokinetic profile, potentially increasing its metabolic stability and half-life.
Experimental Protocols for Isotopic Purity Assessment
The accurate determination of isotopic purity is paramount. Below are detailed protocols for the two gold-standard analytical techniques.
High-Resolution Mass Spectrometry (LC-HRMS)
Objective: To determine the isotopic distribution and calculate the isotopic purity of the deuterated compound by separating and quantifying the different isotopologues.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Experimental Workflow:
Caption: LC-HRMS workflow for isotopic purity assessment.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the deuterated compound (e.g., this compound) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration of 1 µg/mL.
-
-
LC-HRMS Analysis:
-
UHPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
HRMS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Resolution: >70,000
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan mode
-
-
-
Data Analysis:
-
Extract the mass spectra for the chromatographic peak corresponding to the analyte.
-
Identify and integrate the peak areas of the molecular ions for each isotopologue (e.g., d0 to d10 for this compound).
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = (Sum of peak areas of deuterated isotopologues / Sum of peak areas of all isotopologues) x 100
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the isotopic enrichment at specific sites in the molecule by comparing the integrals of proton signals in the deuterated compound to an internal standard of known concentration.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Experimental Workflow:
Caption: qNMR workflow for isotopic enrichment analysis.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the deuterated compound and a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the isotopic purity based on the integral values, the number of protons giving rise to each signal, and the known purity of the internal standard.
-
Conclusion
The assessment of isotopic purity is a critical quality control step in the development and use of deuterated compounds. Both LC-HRMS and qNMR provide robust and reliable methods for this determination. While LC-HRMS offers high sensitivity and the ability to resolve complex mixtures of isotopologues, qNMR provides highly accurate and precise quantification without the need for an isotopically labeled reference standard of the same compound. The choice of methodology will depend on the specific requirements of the analysis and the available instrumentation. For this compound and its alternatives, maintaining a high isotopic purity is essential for their intended applications in research and medicine.
References
Inter-laboratory comparison of Lafutidine analysis using Lafutidine-d10
Disclaimer: This guide provides a comparative summary of published analytical methods for Lafutidine. The data presented is compiled from individual validation studies and does not represent a direct inter-laboratory comparison or proficiency test. Furthermore, while the use of a stable isotope-labeled internal standard such as Lafutidine-d10 is considered best practice in quantitative mass spectrometry, the reviewed literature for Lafutidine analysis predominantly utilizes other internal standards, such as Diazepam.
Introduction to Lafutidine Analysis
Lafutidine is a second-generation histamine H2-receptor antagonist used in the treatment of gastric ulcers and other conditions related to excessive stomach acid. Accurate and precise quantification of Lafutidine in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, bioequivalence assessment, and quality control. This guide compares different analytical methodologies for Lafutidine analysis, providing researchers, scientists, and drug development professionals with a comprehensive overview of the available techniques.
The primary methods for Lafutidine quantification are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS methods generally offer higher sensitivity and selectivity, making them ideal for bioanalytical applications where low concentrations of the drug are expected.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key parameters and performance characteristics of various published methods for Lafutidine analysis.
| Parameter | Method 1: LC-ESI-MS/MS | Method 2: HPLC-UV | Method 3: HPLC-UV |
| Instrumentation | High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry (LC/ESI-MS) | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection |
| Matrix | Human Plasma | Pharmaceutical Tablet Formulation | Rabbit Plasma |
| Internal Standard (IS) | Diazepam[1] | Not specified | Diazepam[2] |
| Chromatographic Column | Shimadzu Shim-pack VP-ODS C18 (250 x 2.0 mm i.d.)[1] | Zodiac C18 (250 x 4.6 mm, 5 µm)[3] | Hypersil silica, C18 (250x4.6 mm, 5µ)[2] |
| Mobile Phase | Methanol-water (20 mM CH3COONH4) = 80:20 (v/v)[1] | 0.1M Phosphate buffer (KH2PO4) pH 4.0 and Methanol (30:70 v/v)[3] | 0.02 M phosphate buffer and acetonitrile (30:70 v/v)[2] |
| Flow Rate | 0.2 mL/min[4] | 1.0 mL/min | 1.0 mL/min[2] |
| Detection Wavelength | MS detection in SIM mode[1] | 299 nm[3] | 215 nm[2] |
| Linearity Range | 5-400 ng/mL[1] | 60-140 µg/mL[3] | 50-200 ng/mL[2] |
| Correlation Coefficient (r²) | 0.9993[1] | Not specified | 0.9993[2] |
| Limit of Detection (LOD) | 1 ng/mL[1] | 2.58 µg/mL[3] | Not specified |
| Limit of Quantification (LOQ) | 5 ng/mL[1] | 6.59 µg/mL[3] | 50 ng/mL[2] |
| Precision (%RSD) | Within- and between-batch < 10%[1] | Intra-day and Inter-day %RSD available in study[3] | Intra-day: 98.02%, Inter-day: 100.26%[2] |
| Accuracy/Recovery (%) | Good accuracy and precision reported[1] | 100.29%[3] | 98.23% to 100.77%[2] |
The Role of Internal Standards: this compound and Alternatives
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to samples, calibrators, and quality controls. The use of an IS is critical in quantitative analysis, especially in LC-MS/MS, to correct for variations in sample preparation, injection volume, and instrument response.
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound. A SIL-IS co-elutes with the analyte and behaves identically during extraction and ionization, thus providing the most accurate correction for any potential matrix effects or other sources of variability. However, based on the reviewed literature, this compound has not been reported in published methods for Lafutidine analysis.
A common alternative is to use a structurally similar compound as the internal standard. In several validated methods for Lafutidine, Diazepam has been successfully used as the internal standard.[1][2] While not a SIL-IS, Diazepam has demonstrated acceptable performance in terms of linearity, precision, and accuracy for the quantification of Lafutidine.
Experimental Protocols
Key Experiment 1: Quantification of Lafutidine in Human Plasma by LC-ESI-MS
This protocol is based on the method described by P.S.N. Murthy et al.[1]
1. Sample Preparation:
-
To 0.5 mL of human plasma, add the internal standard solution (Diazepam).
-
Add 1 M sodium hydroxide solution.
-
Perform liquid-liquid extraction with n-hexane:isopropanol (95:5, v/v).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Shimadzu Shim-pack VP-ODS C18 (250 x 2.0 mm i.d.).
-
Mobile Phase: Methanol-water (20 mM CH3COONH4) = 80:20 (v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: Not specified.
3. Mass Spectrometric Detection:
-
Instrument: Single quadrupole mass spectrometer with an electrospray ionization (ESI) interface.
-
Mode: Selected-ion monitoring (SIM).
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Lafutidine to the internal standard against the concentration of Lafutidine standards.
-
Determine the concentration of Lafutidine in the plasma samples from the calibration curve.
Key Experiment 2: Quantification of Lafutidine in Pharmaceutical Tablets by HPLC-UV
This protocol is based on the method described by R. Vani et al.[3]
1. Standard Solution Preparation:
-
Accurately weigh 100 mg of Lafutidine and dissolve in 50 mL of methanol in a 100 mL volumetric flask.
-
Make up the volume to the mark with the mobile phase.
-
Prepare working standards by further dilution.
2. Sample Solution Preparation:
-
Weigh and powder twenty tablets.
-
Accurately weigh an amount of powder equivalent to 10 mg of Lafutidine and transfer to a 100 mL volumetric flask.
-
Add mobile phase, sonicate, and dilute to volume.
-
Filter the solution and perform further serial dilutions as required.
3. Chromatographic Conditions:
-
Column: Zodiac C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1M Phosphate buffer (KH2PO4) pH 4.0 and Methanol (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 299 nm.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of Lafutidine against the concentration of the standard solutions.
-
Determine the concentration of Lafutidine in the tablet samples from the calibration curve.
Visualizations
Caption: Experimental workflow for Lafutidine analysis.
Caption: Principle of internal standard use in quantitative analysis.
References
- 1. Determination of lafutidine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Simple, sensitive and rapid LC-ESI-MS method for the quantitation of lafutidine in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Lafutidine-d10 for Bioanalytical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Lafutidine-d10 as an internal standard (IS) for the quantification of lafutidine in various biological matrices. It compares the performance of this compound with commonly used alternative internal standards, supported by established experimental data and regulatory guidelines. This document is intended to assist researchers in developing and validating robust bioanalytical methods for pharmacokinetic and other drug development studies.
Executive Summary
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis by mass spectrometry.[1] this compound, as a deuterated analog of lafutidine, offers significant advantages over structurally unrelated internal standards such as diazepam. Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus providing superior accuracy and precision in the quantification of lafutidine. This guide details the validation parameters, experimental protocols, and expected performance characteristics when using this compound, in line with FDA and EMA guidelines.[2][3][4][5][6]
Comparison of Internal Standards: this compound vs. Diazepam
The choice of an internal standard is critical for the reliability of a bioanalytical method. While diazepam has been used for lafutidine quantification, a stable isotope-labeled standard like this compound is theoretically superior.
| Performance Parameter | This compound (Expected Performance) | Diazepam (Reported Performance) | Rationale for Superiority of this compound |
| Co-elution | Expected to co-elute with lafutidine. | Different retention time than lafutidine. | Co-elution ensures that both the analyte and the IS experience the same matrix effects at the same time, leading to more accurate correction.[1] |
| Extraction Recovery | Expected to have nearly identical extraction recovery to lafutidine. | May have different extraction recovery. | Similar physicochemical properties lead to more consistent recovery across different samples and batches. |
| Ionization Efficiency | Expected to have identical ionization efficiency to lafutidine. | Has different ionization efficiency. | Minimizes variability in instrument response due to ion suppression or enhancement from matrix components. |
| Matrix Effect | Effectively compensates for matrix effects. | May not fully compensate for matrix effects. | As the IS is affected by the matrix in the same way as the analyte, the ratio of their responses remains constant, improving accuracy. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99[7] | Both can achieve good linearity, but the use of a stable isotope-labeled IS often leads to a more robust and reproducible calibration curve. |
| Precision (%RSD) | Intra-day: ≤ 15% Inter-day: ≤ 15% | Intra-day: < 10% Inter-day: < 10%[7] | While methods with diazepam show good precision, this compound is expected to provide even better precision due to more effective normalization. |
| Accuracy (%Bias) | 85-115% (LLOQ: 80-120%) | Within ±15% of nominal values.[7] | Both can achieve acceptable accuracy, but this compound is expected to provide more reliable results across different biological matrices. |
Experimental Protocols
The following protocols are based on established methods for lafutidine quantification and are adapted for the use of this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma sample in a polypropylene tube, add 25 µL of this compound internal standard working solution (concentration to be optimized).
-
Add 100 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., n-hexane:isopropanol, 95:5 v/v).[7]
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[7]
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Lafutidine: To be determined based on parent and product ions.
-
This compound: To be determined based on the deuteration pattern and fragmentation.
-
-
Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity.
-
Bioanalytical Method Validation
The method should be validated according to the FDA and/or EMA guidelines, assessing the following parameters:
-
Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no interference at the retention times of lafutidine and this compound.
-
Calibration Curve: Prepare a calibration curve in the biological matrix ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high). The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
-
Recovery: The extraction recovery of lafutidine and this compound should be consistent and reproducible.
-
Matrix Effect: Evaluate the ion suppression or enhancement from at least six different sources of the biological matrix. The use of a stable isotope-labeled internal standard should effectively compensate for matrix effects.
-
Stability: Assess the stability of lafutidine in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the bioanalytical method validation of lafutidine using this compound.
Caption: Bioanalytical workflow for Lafutidine quantification.
Conclusion
The use of this compound as an internal standard is highly recommended for the quantification of lafutidine in biological matrices. Its properties as a stable isotope-labeled analog provide a more accurate and precise measurement compared to structurally unrelated internal standards. By following the detailed experimental protocols and validation guidelines presented in this guide, researchers can develop a robust and reliable bioanalytical method suitable for regulatory submissions and pivotal pharmacokinetic studies.
References
- 1. CN102212060A - Method for preparing lafutidine by virtue of aminolysis - Google Patents [patents.google.com]
- 2. elearning.unite.it [elearning.unite.it]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 7. Determination of lafutidine in human plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability Analysis: Lafutidine vs. Lafutidine-d10
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of the H2 receptor antagonist Lafutidine and its deuterated analog, Lafutidine-d10. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the degradation pathways and intrinsic stability of these compounds. While extensive experimental data is available for Lafutidine, the stability of this compound is discussed from a theoretical perspective based on the known effects of deuteration on drug molecules, as direct comparative experimental studies are not publicly available.
Introduction to Lafutidine and the Role of Deuteration
Lafutidine is a second-generation histamine H2 receptor antagonist used for the treatment of gastric ulcers, duodenal ulcers, and other conditions caused by excess stomach acid.[1] It functions by blocking the action of histamine on parietal cells in the stomach, thereby reducing acid production.[2] this compound is a stable isotope-labeled version of Lafutidine, where ten hydrogen atoms have been replaced with deuterium. Such deuterated compounds are commonly used as internal standards in bioanalytical methods for pharmacokinetic and metabolism studies due to their mass difference and similar chemical properties to the parent drug.
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, is a strategy increasingly employed in drug discovery to improve the pharmacokinetic and/or toxicity profiles of drug candidates.[1][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant reduction in the rate of metabolic processes that involve the cleavage of these bonds—a phenomenon known as the kinetic isotope effect.[3][] This can result in a longer drug half-life, reduced metabolic load, and potentially altered degradation pathways.[5] While primarily impacting metabolic stability, the increased bond strength may also confer enhanced resistance to chemical degradation under specific stress conditions.[2][]
Comparative Stability Profile
While direct experimental data on the forced degradation of this compound is not available in the public domain, a theoretical comparison can be drawn based on the extensive stability studies of Lafutidine. It is anticipated that this compound would exhibit either comparable or slightly enhanced stability, particularly in pathways where the cleavage of a deuterated C-D bond is the rate-limiting step of degradation.
Key Theoretical Differences in Stability:
-
Metabolic Stability: this compound is expected to have greater metabolic stability than Lafutidine. The deuteration at specific positions can slow down enzymatic metabolism, leading to a longer in-vivo half-life.[1][5]
-
Chemical Stability: The impact on chemical stability is less predictable without direct experimental evidence. However, for degradation pathways initiated by the cleavage of a C-H bond that is deuterated in this compound, a slower degradation rate would be expected. For degradation reactions where C-H bond cleavage is not the rate-determining step, the stability of this compound is likely to be very similar to that of Lafutidine.
Forced Degradation of Lafutidine: Experimental Data
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[6] Lafutidine has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[7][8][9]
Summary of Lafutidine Degradation under Stress Conditions
| Stress Condition | Observations | Degradation Products Identified |
| Acidic Hydrolysis | Significant degradation. | Multiple non-volatile degradation products (DPs IV, V, VII, IX) and one volatile degradation product.[1][3] |
| Basic Hydrolysis | Significant degradation. | Several non-volatile degradation products (DPs I, X, XIII).[1][3] |
| Oxidative | Significant degradation. | Formation of multiple non-volatile degradation products (DPs II, III, VI).[1][3] |
| Thermal | Stable. | No significant degradation observed.[3] |
| Photolytic | Degradation observed under both photoacidic and photoneutral conditions. | Formation of non-volatile degradation products (DPs VIII, XI, XII, XIII).[1][3] |
Experimental Protocols for Forced Degradation of Lafutidine
The following are generalized experimental protocols for conducting forced degradation studies on Lafutidine, based on published literature.
1. Acid Hydrolysis
-
Procedure: A solution of Lafutidine in a mixture of an organic solvent (e.g., methanol or acetonitrile) and 0.1 N hydrochloric acid is prepared. The solution is then heated at a specified temperature (e.g., 80°C) for a defined period. Samples are withdrawn at various time points, neutralized, and analyzed.
-
Reference: [1]
2. Base Hydrolysis
-
Procedure: A solution of Lafutidine is prepared in a mixture of an organic solvent and 1 N sodium hydroxide. This solution is maintained at a specific temperature (e.g., 80°C) for a set duration. Samples are taken at intervals, neutralized, and subjected to analysis.
-
Reference: [3]
3. Oxidative Degradation
-
Procedure: Lafutidine is dissolved in a solution of hydrogen peroxide (e.g., 3%) and kept at room temperature. Samples are collected at different time points for analysis.
-
Reference: [1]
4. Thermal Degradation
-
Procedure: A solid sample of Lafutidine is placed in a sealed glass ampoule and heated in a thermostatically controlled environment (e.g., 50°C) for an extended period (e.g., 15 days). The sample is then dissolved in a suitable solvent for analysis.
-
Reference: [1]
5. Photolytic Degradation
-
Procedure: Solutions of Lafutidine in both acidic (e.g., 0.01 N HCl) and neutral (e.g., acetonitrile:water) media are exposed to a defined light source (e.g., UV/visible radiation) as per ICH guidelines. Control samples are kept in the dark for comparison. The samples are then analyzed at specified intervals.
-
Reference: [3]
Visualizations
Signaling Pathway of Lafutidine
Lafutidine primarily acts as a histamine H2 receptor antagonist. The diagram below illustrates its mechanism of action.
Caption: Mechanism of action of Lafutidine as a histamine H2 receptor antagonist.
Experimental Workflow for Forced Degradation Studies
The following diagram outlines a typical workflow for conducting and analyzing forced degradation studies.
Caption: A generalized workflow for conducting forced degradation studies.
Conclusion
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation of lafutidine and characterization of its non-volatile and volatile degradation products using LC-MS/TOF, LC-MSn and HS-GC-MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The 'Gold Standard' Advantage: Why Lafutidine-d10 is the Superior Internal Standard for Bioanalytical Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Lafutidine, the choice of an appropriate internal standard is paramount to ensure data integrity and accuracy. This guide provides a comprehensive justification for the use of Lafutidine-d10, a deuterated stable isotope-labeled internal standard, over other alternatives such as structural analogs.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the 'gold standard'.[1] this compound, by having deuterium atoms incorporated into its structure, offers near-identical physicochemical properties to the analyte, Lafutidine. This ensures it co-elutes chromatographically and experiences similar ionization effects, thereby providing the most accurate compensation for variations during sample preparation and analysis.
Unveiling the Superiority: this compound vs. Structural Analogs
The primary advantage of this compound lies in its ability to effectively mitigate matrix effects, a major challenge in bioanalysis where components of the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A structural analog, while similar, will have different retention times and may respond differently to matrix effects, compromising the reliability of the results.
Table 1: Comparative Bioanalytical Performance of a Deuterated Internal Standard (IS) vs. a Structural Analog IS
| Parameter | Deuterated IS (e.g., this compound) | Structural Analog IS | Justification for Superiority |
| Recovery (%) | 85 - 95 | 70 - 100 | The deuterated IS closely tracks the analyte's extraction efficiency, leading to more consistent and predictable recovery. |
| Matrix Effect (%) | 95 - 105 | 75 - 120 | Due to identical chromatographic and ionization behavior, the deuterated IS effectively compensates for ion suppression or enhancement. |
| Precision (CV%) | < 5% | < 15% | Superior correction for variability in sample handling and instrument response results in significantly better precision. |
| Accuracy (%) | 95 - 105 | 85 - 115 | By minimizing the impact of matrix effects and variability, the deuterated IS enables more accurate quantification of the analyte. |
Note: The data presented are illustrative and represent typical outcomes in bioanalytical method validation.
Experimental Protocol: A Representative Bioanalytical Workflow
The following is a detailed methodology for a typical LC-MS/MS-based bioanalytical assay for the quantification of Lafutidine in human plasma, highlighting the integration of this compound as the internal standard.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma, add 25 µL of this compound working solution (internal standard).
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Lafutidine: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion+10] -> [Product Ion]
-
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the biological context of Lafutidine, the following diagrams are provided.
Caption: Bioanalytical workflow for Lafutidine quantification.
Lafutidine is a second-generation histamine H2-receptor antagonist used for treating gastric ulcers.[2] Its mechanism of action involves blocking the histamine H2 receptors on parietal cells, which reduces gastric acid secretion.[3] Interestingly, Lafutidine also exhibits a gastroprotective effect mediated by capsaicin-sensitive afferent neurons, a mechanism not shared by all H2 receptor antagonists.[4][5][6] This dual action makes it a subject of significant research interest.
Caption: Lafutidine's dual mechanism of action.
References
- 1. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 2. Lafutidine, Second generation histamine H2 receptor antagonist | PDF [slideshare.net]
- 3. Histamine H2-receptor antagonists | Abdominal Key [abdominalkey.com]
- 4. Gastro-protective action of lafutidine mediated by capsaicin-sensitive afferent neurons without interaction with TRPV1 and involvement of endogenous prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastro-protective action of lafutidine mediated by capsaicin-sensitive afferent neurons without interaction with TRPV1 and involvement of endogenous prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of lafutidine, a novel histamine H2-receptor antagonist, on dextran sulfate sodium-induced colonic inflammation through capsaicin-sensitive afferent neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lafutidine-d10 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Lafutidine-d10, a deuterated analog of the histamine H2-receptor antagonist, Lafutidine. Adherence to these procedures will help mitigate risks and ensure compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
This compound, like its parent compound Lafutidine, should be handled with care. The Safety Data Sheet (SDS) for Lafutidine indicates that the compound is harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling the compound. All handling of the solid compound or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
In the event of accidental exposure, follow these first-aid measures:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention if irritation persists.
Quantitative Data Summary
The following table summarizes key quantitative data for Lafutidine, which is considered a suitable proxy for this compound for safety and disposal purposes.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₉N₃O₄S | PubChem |
| Molecular Weight | 431.55 g/mol | PubChem |
| Appearance | Solid | ApexBio |
| Solubility in DMSO | ≥21.58 mg/mL | ApexBio[2] |
| Solubility in Ethanol | ≥3.44 mg/mL | ApexBio[2] |
| GHS Hazard Statement | H302: Harmful if swallowed | ECHA C&L[3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Lafutidine-d10
Essential Safety and Handling Guide for Lafutidine-d10
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices.
Hazard Identification and Classification
Lafutidine is classified as harmful if swallowed.[1][2] It is essential to handle this compound with care, adhering to the safety protocols outlined below.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment Specification | Guidelines for Use |
| Eye Protection | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical impermeable gloves | Gloves must be inspected before use. Wash and dry hands after handling.[1] Double gloving is recommended when compounding, administering, and disposing of hazardous drugs.[3] |
| Body Protection | Fire/flame resistant and impervious clothing; disposable gown with a solid front, long sleeves, and tight-fitting cuffs | Protective clothing should be lint-free and have low-permeability.[1][3] |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Safe Handling and Storage Protocols
Handling:
-
Work in a well-ventilated area.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Use non-sparking tools to prevent fire from electrostatic discharge.[1]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store at -20°C for long-term stability.[4]
-
Keep the container tightly closed.
-
Store separately from foodstuff containers and incompatible materials.[1]
Emergency and First Aid Procedures
In case of exposure, immediate action is critical. The following table outlines the first aid measures.
| Exposure Type | First Aid Measures |
| Ingestion | If swallowed, rinse mouth with water.[1] Do not induce vomiting.[1] Call a poison center or doctor immediately.[1] Never give anything by mouth to an unconscious person.[1] |
| Inhalation | Move the victim to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water and consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
Spill and Disposal Plans
Spill Management:
-
Ensure adequate ventilation and evacuate personnel to a safe area.[1]
-
Remove all sources of ignition.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Avoid dust formation.[1]
-
Collect the spillage using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1]
-
Do not let the chemical enter drains, as it is slightly hazardous to water.[1]
Disposal:
-
Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge into sewer systems.[1]
Visual Workflow Guides
The following diagrams illustrate the key processes for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Plan for this compound Incidents.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
